N-Methylaniline hydrochloride
Description
Contextual Significance in Contemporary Chemical Science
In modern chemical science, N-Methylaniline hydrochloride and its parent compound, N-methylaniline, are valued as versatile building blocks. Their primary significance lies in their role as intermediates for manufacturing a wide array of organic products. yufenggp.comyufenggp.com They are fundamental in the production of dyes and pigments, such as cationic brilliant red and pink, and are used in the synthesis of agrochemicals, including specific insecticides and herbicides. yufenggp.comyufenggp.com
The compound's utility extends to materials science, where N-methylaniline is used to prepare poly(N-methylaniline) (PNMA), a conductive polymer. yufenggp.com Research has explored how the preparation conditions, such as the use of different solvents, can affect the conductivity of the resulting polymer. yufenggp.com Furthermore, N-methylaniline is a component in the synthesis of pharmaceuticals and can be used as a solvent and an acid acceptor in organic reactions. yufenggp.comresearchgate.net
Historical Evolution of N-Methylaniline Chemistry
The history of N-methylaniline is intrinsically linked to its parent compound, aniline (B41778). Aniline was first isolated in 1826 by Otto Unverdorben through the distillation of indigo. bloomtechz.com The study of aniline derivatives progressed throughout the 19th century, leading to the first reported synthesis of N-methylaniline in the mid-19th century by French chemists Auguste Cahours and Adolphe Wurtz, who reacted aniline with methylation agents like iodomethane. bloomtechz.com
By the 1870s, the fundamental chemical properties of N-methylaniline, including its alkalinity and its ability to react with acids to form stable salts like this compound, were being studied. bloomtechz.com The burgeoning dye industry in the late 19th and early 20th centuries created significant demand for N-methylaniline, spurring the development of efficient industrial production methods by chemical companies. bloomtechz.com A common industrial method involves the reaction of aniline with methanol (B129727). google.com Historically, acid catalysts like sulfuric or hydrochloric acid were used, though this could lead to the formation of N,N-dimethylaniline as a byproduct. google.com Later innovations focused on developing selective catalysts to improve the yield of the desired N-methylaniline. google.comresearchgate.net
Current Academic Research Landscape and Emerging Trends
Current academic research continues to explore new applications and properties of N-methylaniline and its derivatives. A significant area of interest is its use in catalysis and synthesis. For instance, it has been used as a raw material in reactions catalyzed by metal-organic framework materials to produce N-methyl-N-phenylformamide. yufenggp.com There is also ongoing research into more efficient synthesis methods, such as the one-step hydroalkylation of nitrobenzene (B124822) over oxide catalysts to produce N-methylaniline. researchgate.net
In medicinal chemistry, this compound is noted for its use in the synthesis of the antithrombotic drug argatroban (B194362) monohydrate. lookchem.comchemicalbook.comchemicalbook.com Furthermore, derivatives of N-methylaniline are being investigated for potential biological activities. Studies on fluorinated derivatives, for example, have explored their potential antimicrobial and anticancer properties.
The toxicological and environmental profile of N-methylaniline is also a subject of current scholarly investigation. A 2023 evaluation by the Bureau for Chemical Substances in Poland, under the REACH regulation, examined the potential risks associated with the compound, confirming concerns that have prompted proposals for harmonized classification and labeling. useforesight.io Research also investigates the kinetics of N-methylaniline oxidation and its environmental fate, such as its reaction with humic substances in soil. chemicalbook.comresearchgate.net
Scope and Objectives of Scholarly Inquiry into this compound
The objectives of scholarly inquiry into this compound are multifaceted. A primary goal is the development of more efficient and selective catalytic systems for its synthesis, aiming to increase yields and reduce byproducts. google.comresearchgate.net Researchers also aim to expand its application as a precursor in the synthesis of valuable organic compounds, from pharmaceuticals like antithrombotic drugs to advanced materials. chemicalbook.comchemicalbook.com
Another key objective is the exploration of the properties and potential applications of its derivatives, particularly in medicinal chemistry and materials science. yufenggp.com This includes synthesizing novel compounds with enhanced biological activity or specific physical properties like conductivity. yufenggp.com Furthermore, a significant portion of research is dedicated to understanding the compound's interaction with biological systems and its environmental impact. researchgate.netuseforesight.ionih.gov This inquiry is crucial for establishing a comprehensive understanding of the compound and ensuring its responsible use in industrial applications. useforesight.io
Data Tables
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2739-12-0 |
| Molecular Formula | C₇H₁₀ClN |
| Molecular Weight | 143.61 g/mol |
| Appearance | White to Off-White Solid |
| Melting Point | 122.7°C |
| Boiling Point | ~234.4°C (estimate) |
| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol |
| Storage | Hygroscopic, store under inert atmosphere |
Source: lookchem.comchemicalbook.comchemicalbook.com
Key Historical Milestones in N-Methylaniline Chemistry
| Year | Milestone |
|---|---|
| 1826 | Aniline, the parent compound, is first isolated by Otto Unverdorben. bloomtechz.com |
| 1850 | Auguste Cahours and Adolphe Wurtz first report a method for synthesizing N-methylaniline. bloomtechz.com |
| 1870s | The fundamental physical and chemical properties of N-methylaniline, including its reaction with acids to form salts, are studied. bloomtechz.com |
| Late 19th Century | Industrial production methods are developed to meet the high demand from the growing dye industry. bloomtechz.com |
| 1970s | Patents for improved catalytic methods for synthesizing N-methylaniline from aniline and methanol are filed. google.com |
Summary of Recent Research Applications
| Research Area | Application/Finding |
|---|---|
| Pharmaceutical Synthesis | Used as an intermediate in the synthesis of the antithrombotic drug argatroban monohydrate. chemicalbook.comchemicalbook.com |
| Materials Science | Electrooxidation of N-methylaniline is used to prepare conductive poly(N-methylaniline) (PNMA). yufenggp.com |
| Catalysis | Employed as a substrate in catalyzed reactions to produce other valuable chemical intermediates. yufenggp.com |
| Medicinal Chemistry | Derivatives are being studied for potential antimicrobial and anticancer activities. |
| Environmental Science | The compound's toxicological profile and environmental fate are under active investigation by regulatory bodies and academic researchers. useforesight.iochemicalbook.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.ClH/c1-8-7-5-3-2-4-6-7;/h2-6,8H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXOSDRICFIHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
100-61-8 (Parent) | |
| Record name | N-Methylanilinium chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002739120 | |
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DSSTOX Substance ID |
DTXSID70181815 | |
| Record name | N-Methylanilinium chloride | |
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Molecular Weight |
143.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2739-12-0 | |
| Record name | Benzenamine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2739-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylanilinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002739120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylanilinium chloride | |
| Source | EPA DSSTox | |
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| Record name | N-methylanilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Process Innovations for N Methylaniline Hydrochloride
Laboratory-Scale Synthetic Routes and Optimization
At the laboratory scale, the synthesis of N-methylaniline hydrochloride is a multi-step process that begins with the formation of N-methylaniline, followed by its conversion to the hydrochloride salt. Research in this area is continually driven by the need for higher yields, purer products, and more environmentally benign procedures.
The core of the synthesis is the methylation of an aniline (B41778) precursor. Various strategies have been developed to achieve this transformation, each with its own set of advantages and challenges.
The direct methylation of aniline is the most common approach for synthesizing N-methylaniline. This can be achieved using different methylating agents, with methanol (B129727) and dimethyl sulfate being the most prominent.
The reaction of aniline with methanol is a widely studied method. google.comresearchgate.net It typically requires a catalyst and elevated temperatures and pressures to proceed efficiently. A significant challenge in this synthesis is controlling the degree of methylation, as the reaction can proceed to form the byproduct N,N-dimethylaniline. The choice of catalyst is crucial for achieving high selectivity for N-methylaniline.
| Catalyst | Temperature (°C) | Pressure (atm) | Aniline Conversion (%) | N-Methylaniline Selectivity (%) | Reference |
| Sn-MFI (SiO2/SnO2 = 50) | 250 | Atmospheric | 55 | 60 | researchgate.net |
| Copper-Chromium | 200-250 | 50-150 | High | High | google.com |
Another established laboratory method involves the use of dimethyl sulfate as the methylating agent. chemicalbook.com This reaction is typically carried out in an aqueous medium at a controlled temperature. The process involves the dropwise addition of dimethyl sulfate to a mixture of aniline and water, followed by the addition of a base, such as sodium hydroxide, to neutralize the sulfuric acid formed during the reaction. chemicalbook.com While this method can provide good yields, dimethyl sulfate is a toxic and hazardous reagent, requiring careful handling. The reaction mixture often contains a mix of aniline, N-methylaniline, and N,N-dimethylaniline, which necessitates purification steps. chemicalbook.com
A more recent and innovative approach is the one-pot synthesis of N-methylaniline derivatives directly from nitrobenzene (B124822). This method, known as hydroalkylation or reductive alkylation, combines the reduction of the nitro group and the N-alkylation in a single process. This strategy is advantageous as it starts from a more readily available and less expensive precursor than aniline and reduces the number of synthetic steps.
The reaction is typically carried out in the presence of a bifunctional catalyst that can facilitate both the hydrogenation of the nitro group to an amino group and the subsequent alkylation with a methylating agent, usually methanol. researchgate.net The process is generally performed at elevated temperatures and pressures.
| Catalyst System | Temperature (°C) | Key Features | Reference |
| Copper and Chromium compounds on Alumina | 250 | One-pot synthesis from nitrobenzene | researchgate.net |
Once N-methylaniline has been synthesized and purified, it is converted to its hydrochloride salt. This is a standard acid-base reaction where the basic N-methylaniline reacts with hydrochloric acid. The hydrochloride salt is often preferred due to its crystalline nature, stability, and ease of handling compared to the oily free base.
A common laboratory protocol involves dissolving the purified N-methylaniline in a suitable organic solvent, such as diethyl ether or isopropanol. google.com Anhydrous hydrogen chloride gas or a solution of hydrochloric acid in an organic solvent is then added to the solution. The this compound, being insoluble in many organic solvents, precipitates out of the solution and can be collected by filtration, washed with a cold solvent to remove any residual impurities, and then dried. The use of aqueous hydrochloric acid can sometimes lead to lower yields due to the solubility of the hydrochloride salt in water. google.com
The synthesis of substituted this compound analogs is of significant interest, particularly for the development of new pharmaceutical compounds and other specialized chemicals. The synthetic strategies for these analogs generally involve either starting with a substituted aniline or nitrobenzene precursor or introducing the substituent after the formation of the N-methylaniline core.
For instance, the synthesis of halogen-substituted N-methylanilines has been reported. These syntheses can be achieved by starting with the corresponding halogenated aniline and then performing the N-methylation reaction. The resulting halogenated N-methylaniline can then be converted to its hydrochloride salt using the standard protocols described above.
Alkylation Strategies for N-Methylaniline Formation
Industrial Production Processes and Scalability Research
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. Industrial processes are optimized for large-scale production, often employing continuous or semi-continuous operations.
The dominant industrial method for N-methylaniline production is the catalytic reaction of aniline with methanol. google.com This process is typically carried out in the vapor or liquid phase in a fixed-bed or slurry reactor. The choice of catalyst is critical to maximize the yield of N-methylaniline while minimizing the formation of N,N-dimethylaniline. Copper-based or mixed metal oxide catalysts are often employed. google.com
Industrial-scale operations often involve the following key stages:
Reaction: Aniline and methanol are fed into a reactor containing the catalyst at high temperatures (typically 200-300°C) and pressures. google.com
Separation: The reaction mixture, containing N-methylaniline, unreacted starting materials, water, and byproducts, is then sent to a separation unit. Fractional distillation is commonly used to separate the different components. google.com
Purification: Further purification of the N-methylaniline fraction is often necessary to meet the required purity standards. This may involve additional distillation or other purification techniques.
Hydrochloride Salt Formation: The purified N-methylaniline is then reacted with hydrochloric acid to produce this compound. This is typically done in a separate reactor, and the resulting salt is then crystallized, filtered, and dried.
Research into the scalability of N-methylaniline production focuses on several key areas:
Catalyst Development: Developing more active, selective, and durable catalysts is a primary focus. This includes research into new catalyst formulations and support materials that can withstand the harsh reaction conditions for extended periods.
Process Optimization: Optimizing reaction parameters such as temperature, pressure, and feed ratios to maximize throughput and minimize energy consumption.
Continuous Processing: The development of continuous flow processes is of great interest as they can offer advantages over batch processes in terms of efficiency, safety, and consistency. google.com Continuous production can lead to better process control and reduced downtime.
Downstream Processing: Improving the efficiency of the separation and purification stages is crucial for reducing production costs. This includes exploring advanced distillation techniques and other separation technologies.
Catalytic Systems in Industrial N-Methylaniline Synthesis
A variety of catalytic systems have been investigated for the N-methylation of aniline. These systems are predominantly heterogeneous, offering advantages in terms of separation and catalyst reusability. Key catalyst families include those based on copper, noble metals, and zeolites, each with distinct activity and selectivity profiles.
Copper-based catalysts, particularly those incorporating chromium, have been historically significant in the synthesis of N-methylaniline. researchgate.net For instance, a catalyst system of Cr-Cu-O has demonstrated high selectivity towards N-methylaniline, effectively minimizing the production of N,N-dimethylaniline. researchgate.net The reaction is typically conducted in the liquid phase within an autoclave at elevated temperatures (200-250 °C) and pressures (50-150 atmospheres). google.com More advanced copper-based catalysts, such as Cu/CeO2, have been developed for the N-methylation of aniline using CO2 and H2, showcasing high selectivity to N-methylaniline. shokubai.orgoup.com
Ruthenium complexes have emerged as highly effective homogeneous catalysts for this transformation, often operating under milder conditions. Cyclometalated ruthenium complexes can catalyze the methylation of anilines with methanol at temperatures as low as 60 °C, using a base like sodium hydroxide. rsc.org Another ruthenium system, (DPEPhos)RuCl2PPh3, has been shown to effectively catalyze the N-methylation of a range of aniline derivatives using methanol under weak base conditions. nih.gov
Other catalytic systems studied include palladium-zinc alloys supported on titanium dioxide (Pd-ZnO/TiO2), which have shown high performance in the N-methylation of N-methylaniline to N,N-dimethylaniline, a reaction that can be controlled to favor the mono-methylated product under specific conditions. acs.org Zeolite catalysts, such as Sn-MFI molecular sieves, have also been employed in the vapor-phase methylation of aniline, offering a different approach to the synthesis. bohrium.comepa.gov
| Catalyst System | Reaction Conditions | Aniline Conversion (%) | N-Methylaniline Selectivity (%) | Reference |
|---|---|---|---|---|
| Sn-MFI (SiO2/SnO2 = 50) | Vapor phase, optimized conditions | 55 | 60 | bohrium.com |
| Cyclometalated Ruthenium Complex | 60 °C, NaOH, 22 h | High Yield (88% on 5 mmol scale) | High | rsc.org |
| (DPEPhos)RuCl2PPh3 | 140 °C, Cs2CO3, 12 h | Up to 97% (for derivatives) | High | nih.gov |
| Cu/CeO2 | 433 K, 1 MPa CO2, 7 MPa H2 | Moderate | High | oup.com |
| Cr-Cu-O | 200-250 °C, 50-150 atm | - | High (Substantially no N,N-dimethylaniline) | researchgate.net |
Continuous Flow Reactor Applications and Process Intensification
The shift from traditional batch processing to continuous flow manufacturing represents a significant process innovation in chemical synthesis, including the production of N-methylaniline. Continuous flow systems offer numerous advantages such as enhanced heat and mass transfer, improved safety, precise control over reaction parameters, and the potential for seamless integration of reaction and separation steps. ijprajournal.com These benefits contribute to process intensification, leading to higher efficiency, reduced waste, and lower operational costs. sartorius.com
In the context of N-methylaniline synthesis, a continuous flow alkylation process using a mesoporous Al-SBA-15 catalyst has been demonstrated. researchgate.net This system achieved aniline conversions of up to 99% with nearly complete selectivity for the mono-methylated product under optimized conditions. researchgate.net The key process parameters that can be precisely controlled in a continuous flow setup include temperature, pressure, and reactant flow rates, which in turn dictate the residence time within the reactor. researchgate.netmdpi.com
The ability to fine-tune these parameters allows for the optimization of the reaction to maximize the yield of N-methylaniline while minimizing the formation of N,N-dimethylaniline. For example, in the vapor-phase methylation over Sn-MFI catalysts, a lower space velocity (which corresponds to a higher contact time) was found to increase aniline conversion but decrease the selectivity towards N-methylaniline in favor of the di-methylated product. bohrium.comepa.gov Continuous flow reactors allow for precise control over this contact time, enabling the process to be fine-tuned for optimal selectivity. The enhanced safety profile of continuous flow reactors is particularly advantageous when dealing with exothermic reactions or hazardous materials, as the small reactor volume limits the amount of material present at any given time. ijprajournal.com
Mechanistic Understanding of N-Methylaniline Synthetic Pathways
The predominant mechanism for the N-methylation of aniline with methanol over many metal catalysts is the "borrowing hydrogen" or "hydrogen autotransfer" pathway. researchgate.netnih.gov This elegant and atom-economical process involves a sequence of catalytic steps:
Dehydrogenation of Methanol: The catalyst first abstracts hydrogen from the methanol molecule, oxidizing it to formaldehyde (B43269) in situ. acs.org
Condensation: The newly formed formaldehyde then undergoes a condensation reaction with aniline to form an intermediate imine (N-methyleneaniline) and water.
Hydrogenation: The hydrogen that was "borrowed" by the catalyst in the first step is then used to hydrogenate the imine intermediate, yielding the final product, N-methylaniline. The catalyst is regenerated in this step, ready to start a new cycle.
This mechanism avoids the use of harsh and toxic alkylating agents, with water being the only stoichiometric byproduct. nih.gov Mechanistic studies, including deuterium labeling experiments, have provided evidence for this pathway in reactions catalyzed by ruthenium complexes. rsc.orgnih.gov The rate-determining step in some systems has been suggested to be the initial β-hydride elimination from methanol to form the metal-hydride species. rsc.org
An alternative mechanistic pathway has been identified in the synthesis of N-methylaniline using zeolite catalysts. In this case, the reaction can proceed through the methylation of aniline by either surface methoxy groups or dimethyl ether, which are formed from the dehydration of methanol on the acidic sites of the zeolite. researchgate.net On basic zeolites, the alkylation may occur via formaldehyde, similar to the borrowing hydrogen mechanism. researchgate.net The formation of byproducts such as toluidines on acidic zeolites is proposed to occur through the isomerization of N-methylanilinium ions, rather than direct C-alkylation of the aniline ring. researchgate.net In situ spectroscopic studies, such as DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy), have been instrumental in identifying surface-adsorbed species like methoxy groups and understanding their role in the reaction mechanism on heterogeneous catalysts. epa.gov
Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations of N Methylaniline Hydrochloride
Fundamental Reaction Modalities
The chemical behavior of N-methylaniline is characterized by a rich variety of reaction types, including oxidation, reduction, and substitution, each offering pathways to a diverse array of chemical structures.
Oxidative Transformations and Kinetic Studies
The oxidation of N-methylaniline has been a subject of significant investigation, often explored in comparison to aniline (B41778). The presence of the methyl group on the nitrogen atom influences both the reaction kinetics and the nature of the resulting products.
Kinetic studies on the oxidation of N-methylaniline by chromic acid in an aqueous acetic acid medium have revealed that the reaction is zero-order with respect to the oxidant and first-order with respect to the substrate. oup.com This suggests that the rate-determining step involves the N-methylaniline molecule and not the oxidizing agent. The reaction rate is also dependent on the concentration of acids like HCl and H2SO4. oup.com The proposed mechanism involves the protonation of the amine followed by the oxidation of the protonated species. oup.com The addition of certain metal ions can influence the reaction rate, with Cu²⁺ and Ag⁺ ions showing an accelerating effect, while Mn²⁺ ions can either retard or accelerate the reaction depending on the specific aniline derivative. oup.com
Raman spectroscopy has also been employed to study the chemical oxidation of N-methylaniline using dichromate as the oxidant. mdpi.comresearchgate.net These studies have demonstrated the self-accelerating nature of the reaction, characterized by a sigmoidal growth in the intensity of the prominent Raman bands of the product. mdpi.comresearchgate.net The kinetics of this process are dependent on the molar ratio of the oxidant to the monomer. mdpi.com
Table 1: Kinetic Parameters for the Oxidation of N-Methylaniline
| Oxidant | Reaction Order (N-Methylaniline) | Reaction Order (Oxidant) | Influencing Factors |
| Chromic Acid | 1 | 0 | Acid concentration, Metal ions (Cu²⁺, Ag⁺, Mn²⁺) |
| Dichromate | - | - | Oxidant-to-monomer molar ratio |
Reductive Conversions and Selectivity Control
The reductive conversion of N-methylaniline and its precursors is a critical pathway for the synthesis of N-methylated amines, which are valuable intermediates in various chemical industries. A primary focus in this area is achieving high selectivity for the desired mono-N-methylated product while minimizing the formation of the di-N-methylated analogue, N,N-dimethylaniline.
One approach involves the reductive N-alkylation of aniline with methanol (B129727) over copper-containing catalysts. google.com This method can achieve high conversion and yield of N-methylaniline at elevated temperatures (180-280°C). google.com The process involves the reduction of the catalyst in the presence of the process's exhaust gases, which simplifies the technology and reduces cost. google.com
Heterogeneous catalysts, such as CeO₂-supported copper (Cu/CeO₂), have demonstrated high selectivity for the N-methylation of aniline to N-methylaniline using CO₂ and H₂ as the methylating agent. oup.com The sub-nanoparticles of copper are identified as the primary active species, and the CeO₂ support plays a crucial role in suppressing the over-methylation to N,N-dimethylaniline. oup.com Similarly, Ni/ZnAlOx catalysts have been shown to be effective for the selective mono-N-methylation of amines using methanol. rsc.org
The choice of reducing agent and catalyst system is paramount for controlling selectivity. For instance, the use of formic acid as a C1 source with an inorganic base catalyst allows for the N-methylation of secondary amines like N-methylaniline to proceed in good yields. Mechanistic studies suggest that this reaction proceeds via the formation of a silyl (B83357) acetal (B89532) intermediate rather than a formamide (B127407) intermediate.
Table 2: Catalytic Systems for Selective Reductive N-Methylation to N-Methylaniline
| Catalyst System | Methylating Agent | Key Features |
| Copper-containing catalysts | Methanol | High conversion and yield at elevated temperatures. google.com |
| Cu/CeO₂ | CO₂ and H₂ | High selectivity to N-methylaniline, suppresses over-methylation. oup.com |
| Ni/ZnAlOx | Methanol | Effective for selective mono-N-methylation. rsc.org |
| K₃PO₄ / PMHS | Formic acid | Good yields for N-methylation of secondary amines. |
Nucleophilic Substitution Reactions of Substituted Derivatives
N-methylaniline and its substituted derivatives are effective nucleophiles in aromatic substitution (SNAr) reactions. Kinetic studies comparing the reactivity of aniline and N-methylaniline with substrates like 4-nitrophenyl-2,4,6-trinitrophenyl ether have shown that aniline is considerably more reactive. rsc.org This difference in reactivity is consistent with a proton transfer mechanism in the base-catalyzed step of the reaction. rsc.org
The general mechanism for SNAr reactions involving primary or secondary amines proceeds through the formation of a zwitterionic intermediate. The reaction can be base-catalyzed, and the observed second-order rate constant often depends on the concentration of the base. rsc.org The catalytic efficiency of the amine itself can also play a role, with aniline showing greater catalytic efficiency than N-methylaniline. rsc.org
Polymerization Dynamics and Polymer Characterization
N-methylaniline serves as a monomer for the synthesis of conducting polymers, specifically poly(N-methylaniline) (PNMA). The polymerization can be achieved through both electrochemical and chemical oxidative methods, each yielding polymers with distinct properties.
Electrochemical Polymerization of N-Methylaniline
The electrochemical polymerization of N-methylaniline can be carried out in various organic solvents, such as dimethylformamide (DMF), propylene (B89431) carbonate (PC), and acetonitrile (B52724) (ACN). Studies have shown that protonation is not a prerequisite to initiate the electropolymerization of N-methylaniline; however, it is crucial for the propagation of longer conjugated polymer chains.
During the electropolymerization process, a portion of the N-methylaniline repeating units can undergo dealkylation. The formation of the PNMA film can be monitored in situ using UV-vis spectroscopy, which reveals the emergence of polaronic and bipolaronic transitions characteristic of the growing polymer chain.
Chemical Oxidative Polymerization Kinetics and Product Attributes
Chemical oxidative polymerization of N-methylaniline is often carried out using oxidants like dichromate. mdpi.comresearchgate.net In situ Raman spectroscopy is a powerful tool for monitoring the kinetics of this process. The reaction exhibits a self-accelerating character, as evidenced by the sigmoidal increase in the intensity of Raman bands corresponding to the polymer product. mdpi.com
The kinetics of the increase and subsequent decrease (due to increased opacity of the reaction mixture) of the band intensities are influenced by the oxidant-to-monomer molar ratio. mdpi.com Analysis of the evolving Raman spectra provides insights into the changes in the molecular structure of the product during polymerization. For instance, it allows for the differentiation and kinetic analysis of the reduced and oxidized fragments within the polymer structure. researchgate.net The resulting poly(N-methylaniline) can be prepared as composite materials, such as self-assembled spheres with lignosulfonate, which exhibit properties like silver-ion adsorbability. echemi.com
Table 3: Comparison of N-Methylaniline Polymerization Methods
| Polymerization Method | Key Characteristics | Product Attributes |
| Electrochemical | Can occur without initial protonation; partial dealkylation observed. | Formation of conductive films; properties influenced by solvent. |
| Chemical Oxidative | Self-accelerating kinetics; rate influenced by oxidant ratio. mdpi.com | Can be synthesized as composite materials with specific functionalities. echemi.com |
Advanced Mechanistic Elucidation
This section delves into the advanced mechanistic aspects of N-Methylaniline hydrochloride's chemical behavior, focusing on its role in specific reaction classes. The discussions are based on detailed instrumental analysis and theoretical studies aimed at understanding the intricate pathways of its transformations.
Carbon Dioxide Functionalization Reactions and Intermediates
N-Methylaniline (NMA) serves as a key substrate in carbon dioxide (CO2) functionalization reactions, a field of growing interest for CO2 utilization. researchgate.net These reactions primarily involve the N-methylation and N-formylation of NMA, where CO2 acts as a C1 building block. researchgate.netnih.gov The process requires a reducing agent, such as hydrosilanes (e.g., phenylsilane), sodium borohydride, or H2, to facilitate the transformation. nih.govacs.org
The reaction pathway and product selectivity between N,N-dimethylaniline (the methylation product) and N-methyl-N-phenylformamide (the formylation product) are highly dependent on the catalyst and reaction conditions. nih.gov For instance, the use of C-scorpionate metal complexes as catalysts allows for the efficient conversion of N-methylaniline under mild conditions (5 bar CO2, 30-80 °C). nih.gov
Heterogeneous catalysts, such as In2O3-supported copper (Cu/In2O3), have been shown to be effective for the N-methylation of N-methylaniline with CO2 and H2. researchgate.net In this system, the In2O3 support is active in the dissociative adsorption of CO2, while copper enhances H2 dissociation. researchgate.net The intermediate N-methylformanilide is adsorbed on the catalyst surface and subsequently hydrogenated to N,N-dimethylaniline. researchgate.net This catalyst design also helps to suppress side reactions like C-N bond cleavage. researchgate.net
Table 1: Catalytic Systems for CO2 Functionalization of N-Methylaniline
| Catalyst System | Reducing Agent | Major Product(s) | Reaction Conditions | Reference |
| C-scorpionate metal complexes | NaBH4 | N,N-dimethylaniline, N-methyl-N-phenylformamide | 5 bar CO2, 30-80 °C | nih.gov |
| [TBA][OAc] | Triethoxysilane | N-methylformanilide | 20 bar CO2, 25 °C | acs.org |
| Cu/In2O3 | H2 | N,N-dimethylaniline | Not specified | researchgate.net |
| PdZn/TiO2 | H2 | N,N-dimethylaniline | 1.5 MPa CO2, 4.5 MPa H2, 180 °C | nih.gov |
| Ruthenium complex | H2 | N,N-dimethylaniline | 20 atm CO2, 60 atm H2, 140 °C | nih.gov |
Surface Chemistry and Catalytic Activation Mechanisms on Solid Surfaces
The interaction of N-methylaniline with solid surfaces is crucial for understanding its catalytic activation. Studies on well-defined surfaces, such as platinum (Pt(111)), provide fundamental insights into the adsorption and reaction mechanisms of aromatic amines. nih.gov The adsorption behavior of N-methylaniline on Pt(111) is highly dependent on the surface coverage. nih.gov
At low coverages, the N-methylaniline molecule tends to bind to the platinum surface through its phenyl ring. This orientation facilitates the activation and subsequent cleavage of the C-N bond. nih.gov In contrast, at higher coverages, the molecule interacts with the surface primarily through the nitrogen atom's lone pair of electrons. In this configuration, the molecule desorbs from the surface intact at elevated temperatures. nih.gov
These findings, derived from a combination of density functional theory (DFT) calculations and experimental techniques like temperature-programmed X-ray photoelectron spectroscopy (TP-XPS) and temperature-programmed desorption (TPD), highlight the variable bond activation pathways that are dependent on intermolecular interactions at the surface. nih.gov Understanding these coverage-dependent interactions is fundamental for developing selective heterogeneous catalysts for reactions involving aromatic amines, aiming to control product selectivity and minimize surface deactivation processes like coking. nih.gov
Table 2: Coverage-Dependent Adsorption and Activation of N-Methylaniline on Pt(111)
| Coverage | Predominant Binding Mode | Consequence | Reference |
| Low | Through the phenyl ring | Facilitates C-N bond cleavage | nih.gov |
| High | Through the nitrogen atom | Molecule desorbs intact | nih.gov |
Kinetic and Equilibrium Studies of Reversible Reactions (e.g., blocked polyisocyanates)
N-Methylaniline is utilized as a blocking agent for isocyanates, forming "blocked isocyanates". ijacskros.comrsc.orgwikipedia.org This application leverages a reversible reaction that allows for the controlled release of the highly reactive isocyanate functionality at elevated temperatures. wikipedia.orgrsc.org The blocking reaction involves the addition of the N-H group of N-methylaniline across the N=C=O group of the isocyanate, forming a urea (B33335) linkage. ijacskros.comrsc.org The completion of this reaction can be monitored by the disappearance of the characteristic isocyanate peak (around 2250-2270 cm⁻¹) in the FTIR spectrum. ijacskros.comrsc.org
The reverse reaction, known as deblocking, regenerates the isocyanate and N-methylaniline. rsc.org This thermal dissociation is a critical step in applications such as polyurethane coatings and adhesives, where the formulation is stable at ambient temperature and cures upon heating. rsc.orgwikipedia.org The deblocking temperature is a key parameter and is influenced by the structure of both the isocyanate and the blocking agent. ijacskros.com For instance, N-methylaniline-blocked aromatic isocyanates tend to deblock at lower temperatures compared to their aliphatic counterparts. researchgate.net
Kinetic studies of the deblocking reaction of N-methylaniline-blocked polyisocyanates have been performed under both dynamic and isothermal conditions using techniques like hot-stage FTIR spectroscopy. researchgate.net These studies allow for the determination of kinetic and thermodynamic parameters. researchgate.net The deblocking mechanism is proposed to proceed through a four-centered transition state, which involves the abstraction of the hydrogen from the urea linkage by the nitrogen atom of the blocking group. rsc.org The structure of substituents on the N-methylaniline ring can influence the stability of this transition state and thus the deblocking temperature. rsc.org For example, a chlorine substituent at the 2-position of N-methylaniline can form a five-membered ring structure through hydrogen bonding, which suppresses the autocatalytic activity of the blocking agent moiety and leads to a higher deblocking temperature. rsc.org
Table 3: Deblocking Characteristics of N-Methylaniline Blocked Isocyanates
| Isocyanate Type | Relative Deblocking Ease | Kinetic Analysis Method | Proposed Transition State | Reference |
| Aromatic | Easier | Hot-stage FTIR | Four-centered | rsc.orgresearchgate.net |
| Aliphatic | More difficult | Hot-stage FTIR | Four-centered | rsc.orgresearchgate.net |
| 2-chloro-N-methylaniline blocked | More difficult | Not specified | Five-membered ring | rsc.org |
Investigations into Silicon-Carbon Bond Cleavage Mechanisms
N-Methylaniline has been studied for its ability to induce the cleavage of silicon-carbon (Si-C) bonds, a reaction of significant interest in organosilicon chemistry. Theoretical studies, particularly using density functional theory (DFT), have been employed to elucidate the mechanisms of these cleavage reactions. nih.gov
One proposed mechanism for the N-methylaniline-induced cleavage of Si-Si bonds in hexachlorodisilane (B81481) (Si2Cl6), which can provide insights into Si-C bond cleavage, is an ionic S(N)i-Si nucleophilic substitution. nih.gov This mechanism is distinct from typical S(N)i-Si substitutions that proceed through a five-coordinate silicon transition state. Instead, it involves a four-coordinate silicon transition state where the Si-Si bond is broken, leading to the formation of siliconium ions. nih.gov The strong bonding between silicon and the nitrogen of N-methylaniline is thought to polarize the Si-Si bond, culminating in its heterolytic cleavage. nih.gov While this study focuses on the Si-Si bond, the proposed ionic nucleophilic substitution mechanism could potentially be applicable to the amination of chlorosilanes, which involves the cleavage of Si-Cl bonds and is a related process. nih.gov
The stability of the Si-C bond in organosilane precursors during polycondensation reactions is a critical factor, as cleavage is a significant challenge. rsc.org The susceptibility of a Si-C bond to cleavage is influenced by the electronic environment of the carbon atom. The proton affinity of the ipso-carbon atom has been used as a theoretical index to predict the stability of the Si-C bond under acidic conditions. researchgate.net
Further research has explored strategies to suppress Si-C bond cleavage, such as modifying the substitution pattern on an aromatic ring attached to silicon or inserting alkyl linkers between the silicon and the carbon. rsc.org These theoretical investigations are crucial for designing more robust organosilica materials. rsc.org
Advanced Analytical Methodologies for N Methylaniline Hydrochloride Elucidation and Quantification
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the analysis of N-Methylaniline hydrochloride, offering information from the atomic to the molecular level. Various methods are used to probe different aspects of the compound's structure and properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
Upon protonation of N-methylaniline to form the hydrochloride salt, significant changes are expected in the NMR spectra. The formation of the N-phenyl-N-methylammonium ion ([C₆H₅NH₂CH₃]⁺) results in the deshielding of nearby nuclei. This causes a downfield shift in the resonance signals of the protons and carbons, particularly those on the methyl group and the nitrogen atom itself, as well as the aromatic ring protons.
¹H NMR: The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. For the free base, N-methylaniline, characteristic signals include those for the aromatic protons, the N-H proton, and the N-methyl protons. For this compound, the N-H proton signal would be replaced by two protons on the positively charged nitrogen, and its chemical shift, along with the N-methyl signal, would move downfield due to the increased electron-withdrawing nature of the ammonium (B1175870) group.
¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Protonation of the amine nitrogen causes a downfield shift for all carbon atoms, with the most significant effect on the N-methyl carbon and the ipso-carbon of the aromatic ring.
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY experiments would confirm the coupling between adjacent aromatic protons, while HSQC would correlate each proton signal directly to its attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for N-Methylaniline (Free Base) in CDCl₃. Note: Shifts for the hydrochloride salt are expected to be further downfield.
| Nucleus | Atom Position | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic (ortho) | ~6.71 | Doublet |
| Aromatic (meta) | ~7.31 | Triplet | |
| Aromatic (para) | ~6.84 | Triplet | |
| N-CH₃ | ~2.91 | Singlet | |
| ¹³C | Aromatic (ipso) | ~149.4 | - |
| Aromatic (ortho) | ~112.5 | - | |
| Aromatic (meta) | ~129.3 | - | |
| N-CH₃ | ~30.8 | - |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the separation and identification of components in a mixture.
GC-MS and LC-MS: GC-MS is suitable for analyzing the volatile free base, N-methylaniline. However, for the non-volatile salt, this compound, LC-MS is the more appropriate technique. LC-MS allows for the analysis of the compound directly from solution without derivatization.
ESI/MS: Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar and ionic compounds like this compound. In positive ion mode, ESI generates the protonated molecular ion, [C₇H₉N + H]⁺, which has a mass-to-charge ratio (m/z) corresponding to the N-phenyl-N-methylammonium cation.
MS/MS: Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of the molecular ion, providing valuable structural information. The protonated N-methylaniline ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The fragmentation pattern is characteristic of the molecule's structure.
Interactive Data Table: Key Mass Spectrometry Data for the N-Methylaniline Cation ([M+H]⁺).
| Ion | Formula | Exact Mass (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | C₇H₁₀N⁺ | 108.0813 | Protonated Molecular Ion (Parent Ion) |
| Fragment | C₆H₈N⁺ | 94.0656 | Loss of CH₂ |
| Fragment | C₆H₅⁺ | 77.0391 | Phenyl cation |
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
For this compound, a single-crystal X-ray diffraction study would reveal the exact structure of the N-phenyl-N-methylammonium cation and the chloride anion. It would detail the geometry of the ammonium group, the conformation of the phenyl ring relative to the methyl group, and how the ions are packed in the crystal. Crucially, it would elucidate any hydrogen bonding between the N⁺-H protons of the cation and the chloride anion, which governs the solid-state structure.
Interactive Data Table: Example Crystallographic Data Obtainable for an Anilinium Chloride Salt.
| Parameter | Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating lattice unit |
| Bond Lengths (e.g., C-N, N-H, C-C) | Precise interatomic distances (in Å) |
| Bond Angles (e.g., C-N-C, H-N-H) | Angles between bonded atoms (in °) |
| Hydrogen Bond Geometry | Distances and angles of N⁺-H···Cl⁻ interactions |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and confirming the protonation state of N-methylaniline.
In the FTIR spectrum of N-methylaniline (free base), characteristic peaks include the N-H stretch (~3400-3450 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2800-3000 cm⁻¹), and aromatic C=C bending vibrations (~1500-1610 cm⁻¹). spectrabase.com
Upon formation of the hydrochloride salt, the most notable change is the disappearance of the secondary amine N-H stretch and the appearance of strong, broad absorption bands characteristic of a secondary ammonium salt (R₂N⁺H₂). These N⁺-H stretching vibrations typically appear in the 2200-3000 cm⁻¹ region. Additionally, N⁺-H bending modes would be observed around 1500-1600 cm⁻¹. These distinct spectral changes provide clear evidence of salt formation.
Interactive Data Table: Key Vibrational Modes for N-Methylaniline and Expected Changes for its Hydrochloride Salt.
| Vibrational Mode | N-Methylaniline (Free Base) Wavenumber (cm⁻¹) | This compound (Expected) Wavenumber (cm⁻¹) | Comment |
|---|---|---|---|
| N-H Stretch | ~3443 (medium) spectrabase.com | Absent | Disappears upon protonation. |
| N⁺-H Stretch | Absent | ~2200-3000 (strong, broad) | Key indicator of ammonium salt formation. |
| N⁺-H Bend | Absent | ~1500-1600 | Confirms presence of the ammonium ion. |
| Aromatic C=C Bending | ~1606, 1509 (strong) spectrabase.com | Similar region, may show slight shifts. | Ring vibrations are less affected. |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about elemental composition and, more importantly, the chemical and electronic state of the elements. For this compound, XPS is particularly useful for analyzing the N 1s core-level spectrum.
The binding energy of the N 1s electron is highly sensitive to the chemical state of the nitrogen atom. In the unprotonated N-methylaniline, the nitrogen is a neutral secondary amine. In the hydrochloride salt, the nitrogen is part of a positively charged secondary ammonium cation. This positive charge withdraws electron density from the nitrogen atom, causing its core electrons to be more tightly bound.
As a result, the N 1s peak for the protonated nitrogen in this compound will appear at a significantly higher binding energy than the N 1s peak for the neutral nitrogen in the free base. Studies on similar compounds show that the binding energy for a neutral amine nitrogen is typically around 400.0 eV, while the corresponding protonated ammonium nitrogen is shifted to approximately 401.3 - 402.2 eV. sigmaaldrich.comchemicalbook.com This clear shift allows for the direct confirmation of the protonation state and can be used to quantify the ratio of protonated to unprotonated species in a sample.
Interactive Data Table: Expected N 1s Binding Energies for Nitrogen Species.
| Nitrogen Species | Chemical State | Expected Binding Energy (eV) |
|---|---|---|
| Amine Nitrogen (-NH-) | Neutral (in N-Methylaniline) | ~400.0 ± 0.2 |
| Ammonium Nitrogen (-N⁺H₂-) | Cationic (in this compound) | ~401.4 ± 0.2 |
Low-Energy Electron Diffraction (LEED) is a specialized surface science technique used to determine the structure of single-crystal surfaces and the arrangement of molecules adsorbed on them. The method involves directing a beam of low-energy electrons (30–200 eV) at a crystalline surface and observing the resulting diffraction pattern on a fluorescent screen.
While LEED is not used to analyze the bulk structure of this compound powder, it is a powerful tool for investigating how N-methylaniline molecules might adsorb and order on a well-defined single-crystal substrate. For instance, if N-methylaniline were deposited on a surface like copper or platinum under ultra-high vacuum conditions, LEED could determine if the molecules form an ordered two-dimensional layer.
If a co-adsorbent like HCl were introduced, LEED could potentially observe the formation of an ordered this compound-like structure on the surface. The resulting diffraction pattern would provide information on the size, symmetry, and rotational alignment of the adsorbate unit cell relative to the substrate, offering insights into surface-adsorbate and adsorbate-adsorbate interactions. This application, however, remains in the realm of fundamental surface science research rather than routine bulk analysis.
Chromatographic Separation and Quantitative Analysis
Chromatographic techniques form the cornerstone of this compound analysis, offering robust separation and quantification capabilities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently utilized methods, each with distinct advantages and applications.
HPLC is a versatile and widely adopted technique for the analysis of this compound, primarily due to its applicability to a broad range of compounds without the need for volatilization. Reversed-phase chromatography is the most common mode of separation.
A typical HPLC method for the quantification of N-Methylaniline involves a C18 column, which provides excellent separation based on hydrophobicity. ingenieria-analitica.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer to control the pH and ionic strength. For instance, a mixture of acetonitrile and water (70:30 v/v) has been successfully used as an eluent. ingenieria-analitica.com Detection is commonly achieved using a UV detector, with the wavelength set to maximize the absorbance of N-Methylaniline, often around 190 nm for strong signals. ingenieria-analitica.com
Method validation is a critical aspect of quantitative HPLC analysis. Key parameters include linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). For N-Methylaniline, linearity has been demonstrated over a concentration range of 0.010% to 1.5%, with a high coefficient of determination (R² > 0.999), indicating a strong linear relationship between concentration and detector response. ingenieria-analitica.com For mass spectrometry (MS) compatible applications, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. epa.gov
Table 1: HPLC Parameters for N-Methylaniline Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase silica-C18, 250 mm x 4.6 mm, 5 µm particle size | ingenieria-analitica.com |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | ingenieria-analitica.com |
| Flow Rate | 0.7 mL/min | ingenieria-analitica.com |
| Column Temperature | 30 °C | ingenieria-analitica.com |
| Injection Volume | 10 µL | ingenieria-analitica.com |
| Detector | UV at 190 nm | ingenieria-analitica.com |
| Retention Time | 5.76 min | ingenieria-analitica.com |
Gas chromatography is another powerful technique for the analysis of N-Methylaniline, particularly when coupled with a mass spectrometer (MS). GC is well-suited for volatile and thermally stable compounds. N-Methylaniline, being a semi-volatile compound, can be analyzed directly or after derivatization to enhance its volatility and chromatographic properties.
A common GC-MS method for the determination of N-Methylaniline in various matrices, such as gasoline, involves a capillary column like a DB-1MS. nih.gov The sample is typically extracted with an acidic solution, followed by neutralization and re-extraction into an organic solvent like methylene chloride. nih.gov The GC is operated with a temperature program to ensure the separation of N-Methylaniline from other components in the sample. The mass spectrometer is often operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of N-Methylaniline.
Method validation for GC-MS analysis includes assessing parameters such as recovery, precision, and detection limits. For N-Methylaniline in gasoline, recoveries in the range of 85%-103% have been reported, with a detection limit of 1.0 mg/L. google.com
Table 2: GC-MS Parameters for N-Methylaniline Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | DB-1MS fused silica capillary column, 30 m x 0.25 mm x 0.25 µm | nih.gov |
| Carrier Gas | Helium | |
| Injector Temperature | 250 °C | |
| Oven Program | Initial temperature held, then ramped to a final temperature | |
| Detector | Mass Spectrometer (MS) | nih.gov |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Selected Ion Monitoring (SIM) | google.com |
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification process employed to convert an analyte into a product with improved analytical properties. For N-Methylaniline, derivatization can enhance volatility for GC analysis, improve chromatographic peak shape, and increase detection sensitivity, especially for fluorescence or electron capture detection.
Acylation involves the introduction of an acyl group (R-C=O) into a molecule. For N-Methylaniline, the secondary amine group can be readily acylated using reagents like trifluoroacetic anhydride (TFAA). This reaction replaces the active hydrogen on the nitrogen atom with a trifluoroacetyl group, resulting in a more volatile and less polar derivative that is well-suited for GC analysis. The resulting N-methyl-N-phenyl-2,2,2-trifluoroacetamide is more amenable to separation on common non-polar GC columns and can be sensitively detected using an electron capture detector (ECD) due to the presence of fluorine atoms.
Carbamate formation is another derivatization strategy that can be applied to N-Methylaniline. This can be achieved by reacting N-Methylaniline with chloroformates, such as phenyl chloroformate. This reaction leads to the formation of a stable N-methyl-N-phenylcarbamate derivative. While this technique is more commonly associated with the derivatization of alcohols, its application to secondary amines like N-Methylaniline can be advantageous for both GC and HPLC analysis by altering the polarity and improving the chromatographic behavior of the analyte. For HPLC, the introduction of a suitable chromophore or fluorophore via the chloroformate reagent can significantly enhance detection sensitivity. For instance, reacting N-Methylaniline with 9-fluorenylmethyl chloroformate (FMOC-Cl) would yield a highly fluorescent derivative, enabling trace-level quantification. researchgate.net
Silylation is a widely used derivatization technique for GC analysis that involves the replacement of active hydrogens with a silyl (B83357) group, typically a trimethylsilyl (TMS) group. For N-Methylaniline, the hydrogen on the secondary amine can be replaced by reacting with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting N-methyl-N-(trimethylsilyl)aniline is more volatile and thermally stable than the parent compound, leading to improved peak shape and reduced tailing during GC analysis.
Schiff base formation is a condensation reaction between a primary or secondary amine and a carbonyl compound (an aldehyde or a ketone). While N-Methylaniline is a secondary amine, it can still undergo reactions with aldehydes under certain conditions. For analytical purposes, reacting N-Methylaniline with an aromatic aldehyde containing a strong chromophore or fluorophore can produce a derivative with enhanced detectability for HPLC analysis. The reaction involves the formation of an iminium ion intermediate, which can then be detected. For example, reaction with benzaldehyde could be explored for this purpose. researchgate.net The selection of the carbonyl compound is crucial for achieving a stable derivative and maximizing the analytical signal.
Table 3: Derivatization Reagents for N-Methylaniline Analysis
| Derivatization Technique | Reagent Example | Analytical Technique | Benefit |
|---|---|---|---|
| Acylation | Trifluoroacetic anhydride (TFAA) | GC-ECD | Increased volatility and sensitivity |
| Carbamate Formation | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | HPLC-Fluorescence | Enhanced detection sensitivity |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-FID/MS | Increased volatility and thermal stability |
| Schiff Base Formation | Benzaldehyde | HPLC-UV/Fluorescence | Introduction of a chromophore/fluorophore |
Hyphenated Techniques for Comprehensive Profiling
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive profiling of this compound. These techniques provide not only quantitative information but also structural elucidation of impurities, degradation products, and metabolites.
The coupling of liquid chromatography or gas chromatography with mass spectrometry (LC-MS and GC-MS) are the most powerful hyphenated techniques for this purpose. hmdb.caepa.gov
GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities in this compound samples. After chromatographic separation, the components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries (e.g., NIST) or by interpretation of the fragmentation pattern. High-resolution mass spectrometry (HRMS) coupled with GC can provide accurate mass measurements, which aids in the determination of the elemental composition of unknown impurities. thermofisher.com
LC-MS/MS (tandem mass spectrometry) is a highly sensitive and selective technique for the comprehensive profiling of N-Methylaniline and its non-volatile metabolites or degradation products in complex matrices. nih.gov After separation by HPLC, the analyte of interest is selected in the first mass spectrometer (MS1), fragmented, and the resulting fragment ions are analyzed in the second mass spectrometer (MS2). This process provides valuable structural information for the unambiguous identification of compounds. LC-MS/MS has been successfully used for metabolite identification in human blood, demonstrating its utility in understanding the biotransformation of N-Methylaniline. hmdb.ca The technique is also central to impurity profiling in pharmaceutical products, enabling the detection, identification, and quantification of process-related impurities and degradation products. epa.gov
The comprehensive profiling of this compound using these hyphenated techniques allows for a thorough understanding of its purity, stability, and metabolic fate, which is critical for quality control and safety assessment.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-Methylaniline |
| Acetonitrile |
| Methanol |
| Formic acid |
| Phosphoric acid |
| Methylene chloride |
| Trifluoroacetic anhydride |
| N-methyl-N-phenyl-2,2,2-trifluoroacetamide |
| Phenyl chloroformate |
| N-methyl-N-phenylcarbamate |
| 9-fluorenylmethyl chloroformate |
| N,O-bis(trimethylsilyl)trifluoroacetamide |
| N-methyl-N-(trimethylsilyl)aniline |
Impurity Profiling and Method Validation in Complex Matrices
The robust characterization of this compound requires stringent impurity profiling and validated analytical methods to ensure the quality and consistency of the final product. Impurities can arise from the synthesis process, degradation, or storage. Their identification and quantification are critical, particularly when the compound is intended for use in sensitive applications. This section details the analytical methodologies employed for impurity profiling and the validation of these methods in various complex matrices.
Impurity Profiling
The impurity profile of this compound can include starting materials, intermediates, and by-products from its synthesis. Common synthesis routes, such as the reaction of aniline (B41778) with methanol or dimethyl sulfate, may lead to residual aniline and the formation of N,N-dimethylaniline as a significant impurity. google.comchemicalbook.comchemicalbook.com The control of these impurities is essential for the purity of the final product. google.com
Advanced analytical techniques are employed to separate, identify, and quantify these impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent methods for this purpose. ijrti.orgimpactfactor.orgrroij.com
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for separating N-Methylaniline from its closely related impurities like aniline. nih.govresearchgate.net A typical method involves a C18 column with a mobile phase consisting of an acetonitrile and water mixture, allowing for clear separation and quantification using a UV detector. nih.govsielc.com For instance, under specific HPLC conditions, aniline and N-methylaniline can have distinct retention times of 4.94 minutes and 5.76 minutes, respectively, enabling their accurate quantification. nih.gov The method is versatile and can be adapted for Mass-Spec (MS) compatible applications by using formic acid in the mobile phase instead of phosphoric acid. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity for the identification of volatile and semi-volatile impurities. impactfactor.org This technique is particularly useful for analyzing N-Methylaniline in complex matrices such as textile products or environmental samples. sincerechemical.comd-nb.info Sample preparation for GC-MS analysis often involves extraction with a suitable solvent like methanol, followed by concentration. sincerechemical.com The separation is typically achieved on a capillary column, such as a DB-5MS, followed by mass spectrometric detection for unambiguous identification and quantification. sincerechemical.comgoogle.com
Method Validation in Complex Matrices
The validation of analytical methods is crucial to ensure they are reliable, reproducible, and suitable for their intended purpose. researchgate.net Validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). The key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
The analysis of this compound and its impurities is often required in complex matrices, such as in the production of dyes like indigo or in textile products. nih.govsincerechemical.com The matrix can interfere with the analysis, making method validation in these specific contexts essential.
For example, a study on the quantification of aniline and N-methylaniline in indigo dye, a complex matrix, demonstrated a fully validated HPLC method. nih.govresearchgate.net The sample preparation involved an innovative step of transforming the water-insoluble indigo into soluble leucoindigo to allow for the acidic extraction of the target analytes. nih.gov
Similarly, a GC-MS method was developed and validated for the detection of N-methylaniline in textile products. sincerechemical.com The sample preparation involved ultrasonic extraction with methanol. sincerechemical.com
The validation data from these studies are summarized in the interactive tables below.
Table 1: Validation Parameters for HPLC Method in Indigo Matrix
| Parameter | N-Methylaniline | Aniline |
| Linearity Range | 0.010% - 1.5% | 0.010% - 1.5% |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 |
| Quantitation Limit | 0.010% | 0.010% |
| Accuracy (Recovery) | 0.36% (relative error) | 0.11% (relative error) |
| Precision (Repeatability) | < 0.5% (RSD) | < 0.5% (RSD) |
| Specificity | No interference from other substances | No interference from other substances |
Data sourced from a study on the quantification of aniline and N-methylaniline in indigo. nih.gov
Table 2: Validation Parameters for GC/MS Method in Textile Matrix
| Parameter | N-Methylaniline |
| Linearity Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 mg/kg |
| Limit of Quantitation (LOQ) | 0.5 mg/kg |
| Accuracy (Recovery) | 91.4% - 98.7% |
| Precision (RSD) | 5.79% - 7.89% |
Data sourced from a study on the detection of N-methylaniline in textile products. sincerechemical.com
These validated methods demonstrate the capability to accurately and reliably quantify this compound and its key impurities in challenging and diverse matrices, ensuring product quality and safety.
Research Applications of N Methylaniline and Its Hydrochloride Salt in Chemical Science and Technology
Role as a Versatile Intermediate in Organic Synthesis
N-methylaniline is a key intermediate in the synthesis of a wide array of organic molecules across various industrial sectors. bloomtechz.com Its structure, featuring a reactive secondary amine attached to a benzene (B151609) ring, allows it to participate in numerous chemical transformations, making it a foundational component for complex molecular architectures. bloomtechz.comechemi.com
In the pharmaceutical industry, N-methylaniline hydrochloride serves as a crucial starting material or intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). echemi.comyufenggp.com Its structural motif is incorporated into various therapeutic agents.
One notable application is its use in the synthesis of Argatroban (B194362) Monohydrate, a potent antithrombotic drug. lookchem.comchemicalbook.com Argatroban is a direct thrombin inhibitor used for the prevention and treatment of thrombosis. The synthesis involves a catalytic reduction process where this compound is a key precursor, highlighting its importance in producing life-saving medications. lookchem.comchemicalbook.com The derivatives of N-methylaniline are fundamental building blocks for a range of pharmaceutical compounds with diverse pharmacological activities. echemi.comyufenggp.com
Table 1: Examples of Pharmaceutical Applications
| API | Therapeutic Class | Role of N-Methylaniline/Hydrochloride |
|---|
The agricultural chemical industry utilizes N-methylaniline as a pivotal intermediate for producing various herbicides and insecticides. bloomtechz.comlookchem.comyufenggp.com Its chemical reactivity is harnessed to build the complex molecular structures required for targeted activity against pests and weeds.
Specific examples include its role in the synthesis of the insecticide buprofezin (B33132) and the herbicide mefenacet. lookchem.comyufenggp.com The incorporation of the N-methylaniline moiety is critical to the biological activity of these agrochemical products. The global demand for effective crop protection agents drives the continuous use of N-methylaniline as a reliable precursor in this sector. imarcgroup.com
Table 2: N-Methylaniline in Agrochemical Synthesis
| Agrochemical | Type | Synthetic Role of N-Methylaniline |
|---|---|---|
| Buprofezin | Insecticide | Intermediate in the manufacturing process. lookchem.comyufenggp.com |
Historically and currently, N-methylaniline is a significant intermediate in the dye and pigment industry. echemi.comexpertmarketresearch.com It is used to produce a variety of dyes, contributing to a wide spectrum of colors used in the textile and printing industries. bloomtechz.com
N-methylaniline is a precursor for azo dyes and other colorants such as cationic brilliant red FG, cationic pink B, and reactive yellow brown KGR. bloomtechz.comlookchem.comyufenggp.comsancaiindustry.com The aniline (B41778) part of the molecule is particularly suited for diazotization and coupling reactions, which are central to the synthesis of many classes of dyes. smolecule.com
Table 3: Dyes Synthesized from N-Methylaniline
| Dye Name | Dye Class |
|---|---|
| Cationic Brilliant Red FG | Cationic Dye |
| Cationic Pink B | Cationic Dye |
Beyond the major sectors of pharmaceuticals, agrochemicals, and dyes, N-methylaniline and its hydrochloride salt are employed in the production of other specialty chemicals. evitachem.com These include materials for the rubber industry, where aniline derivatives act as antioxidants and vulcanization accelerators. google.com It also serves as a solvent and a corrosion inhibitor in certain industrial applications. sancaiindustry.com Furthermore, N-methylaniline is a principal component of the antiknock agent monomethylaniline (MMA), which is used to increase the octane (B31449) rating of gasoline. yufenggp.com
Catalytic Applications and Catalyst Development
While not typically a catalyst itself, N-methylaniline is deeply involved in the field of catalysis, primarily as a key substrate in reactions designed to develop and understand new catalytic systems. Its reactions are often used as benchmarks for measuring the efficiency and selectivity of novel catalysts, particularly in the realm of amine activation.
N-methylaniline is a frequently used model substrate in the study of heterogeneous catalysis for amine activation, such as N-alkylation and N-formylation reactions. The development of efficient and reusable solid catalysts is a major goal in sustainable chemistry, and reactions involving N-methylaniline provide a valuable testbed.
For instance, metal-organic frameworks (MOFs) have been investigated as heterogeneous catalysts for the N-methylation of aromatic amines. researchgate.net The Lewis acid sites within the MOF structure, such as in [Cu₃(BTC)₂], can activate methylating agents, facilitating the selective methylation of N-methylaniline to N,N-dimethylaniline. researchgate.net The study of this reaction helps in understanding the catalyst's activity, stability, and reaction mechanism. researchgate.net
Similarly, the hydroaminoalkylation of alkenes with N-methylaniline derivatives has been studied using titanium-based heterogeneous catalysts like Ti(NMe₂)₄. sorbonne-universite.fr These reactions, which form new C-C bonds adjacent to the nitrogen atom, are fundamental in organic synthesis. The use of N-methylaniline allows researchers to probe the catalyst's ability to activate C-H bonds adjacent to the nitrogen atom. sorbonne-universite.fr The development of copper-containing oxide catalysts for the selective synthesis of N-methylaniline from aniline and methanol (B129727) also represents a key area of heterogeneous catalysis research where N-methylaniline is the target product. google.comresearchgate.net
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| N-Methylaniline |
| This compound |
| Acetic anhydride |
| Acetyl chloride |
| Aniline |
| Argatroban Monohydrate |
| Buprofezin |
| Carbon dioxide |
| Cationic Brilliant Red FG |
| Cationic Pink B |
| Copper chloride |
| [Cu₃(BTC)₂] (Copper(II) benzene-1,3,5-tricarboxylate) |
| Dichloromethane |
| Hydrochloric acid |
| Mefenacet |
| Methanol |
| Monomethylaniline (MMA) |
| N,N-dimethylaniline |
| Phenylsilane |
| Pyridine |
| Reactive Yellow Brown KGR |
| Sodium acetate |
| Sulfuric acid |
| Ti(NMe₂)₄ (Tetrakis(dimethylamido)titanium) |
| Toluene |
Role in Homogeneous Catalysis
N-Methylaniline and its derivatives have demonstrated utility in the field of homogeneous catalysis, particularly in cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Research has shown that N-methylanilines can act as effective promoters for radical-type cross-coupling reactions of aryl iodides. nih.gov In a novel and efficient radical initiation system, the combination of N-methylanilines and tBuOK (potassium tert-butoxide) has been discovered to activate iodoarenes, leading to the production of aryl radicals. nih.gov This system has proven to be robust and versatile, enabling various types of aryl-radical-related reactions. nih.gov The mechanism involves the N-methylaniline acting as an organocatalyst for the synthesis of biaryls. researchgate.net
Furthermore, N-methylaniline has been explored as a ligand in transition metal-catalyzed reactions. For instance, chiral N-(tert-butyl)-N-methylaniline derivatives have been synthesized and successfully applied as ligands in palladium-catalyzed asymmetric allylic alkylation. researchgate.net While many cross-coupling reactions traditionally rely on phosphine (B1218219) ligands, there is growing interest in phosphine-free ligands like N-heterocyclic carbenes and amines to activate aryl halides. researchgate.net
In the context of C-N cross-coupling, N-alkylanilines, with the exception of N-methylaniline, can be challenging substrates due to factors like reduced acidity and the potential for side reactions. acs.org Nevertheless, catalysts have been developed for the coupling of secondary anilines. acs.org A photoelectrochemical nickel-catalyzed cross-coupling of aryl bromides with amines, including N-methylaniline, has been developed, operating at an ultra-low potential. nih.gov This method has shown good tolerance for various functional groups on the aryl bromide. nih.gov
Additionally, N-methylaniline has been utilized in catalyst systems for methylation reactions. Iridium(I) complexes with N,O-functionalized N-heterocyclic carbene (NHC) ligands have been shown to catalyze the N-methylation of amines using methanol as the C1 source, with N-methylaniline being the selective product from aniline. csic.es Similarly, cyclometalated ruthenium complexes are effective for the methylation of anilines with methanol to selectively produce N-methylanilines under mild conditions. rsc.org
The table below summarizes some of the catalytic applications involving N-methylaniline.
| Catalytic Application | Role of N-Methylaniline | Metal/Promoter | Key Findings |
| Radical-Type Cross-Coupling | Promoter/Organocatalyst | tBuOK | Efficiently activates iodoarenes to produce aryl radicals for biaryl synthesis. nih.govresearchgate.net |
| Asymmetric Allylic Alkylation | Chiral Ligand | Palladium | Chiral N-(tert-butyl)-N-methylaniline ligands induce high enantioselectivity. researchgate.net |
| C-N Cross-Coupling | Substrate | Nickel | Photoelectrochemical method allows for efficient coupling with aryl bromides at low potential. nih.gov |
| N-Methylation of Amines | Product/Substrate | Iridium, Ruthenium | Serves as the target product in the methylation of aniline and as a substrate for further methylation studies. csic.esrsc.org |
| N-Formylation/N-Methylation | Substrate | Nickel, Cobalt, Palladium | C-scorpionate metal complexes catalyze the reaction with CO2 and a reducing agent. mdpi.com |
Polymer Science and Material Engineering
Synthesis and Conductive Properties of Poly(N-Methylaniline)
Poly(N-methylaniline) (PNMA) is a derivative of polyaniline, a well-known conducting polymer. mdpi.comontosight.ai The presence of a methyl group on the nitrogen atom gives PNMA higher solubility in organic solvents compared to its parent, polyaniline, which is a significant advantage for processing and applications. mdpi.comresearchgate.net However, this chemical substitution can also lead to a decrease in electrical conductivity. mdpi.comresearchgate.net
PNMA can be synthesized through various methods, including chemical oxidation and electrochemical polymerization. ontosight.aitandfonline.com A common method for chemical synthesis involves the oxidative polymerization of the N-methylaniline monomer using an oxidizing agent like ammonium (B1175870) persulfate (APS) or sodium dichromate in an acidic medium, such as hydrochloric acid or sulfuric acid. tandfonline.comaip.orgtandfonline.com The properties of the resulting polymer, including its morphology and conductivity, are influenced by factors such as the type and concentration of the acid, the oxidant, and the presence of surfactants. mdpi.comaip.org For instance, emulsion polymerization using anionic surfactants like sodium dodecylbenzenesulfonate (SDBS) has been shown to produce PNMA with enhanced electrical conductivity. mdpi.com
The electrical conductivity of PNMA is a key property and is highly dependent on a process called doping. mdpi.com In its neutral state, PNMA is an insulator, but its conductivity can be significantly increased by several orders of magnitude through doping, which involves the oxidation of the polymer backbone. mdpi.com This process creates charge carriers (polarons and bipolarons) that allow for the movement of electrons along the polymer chain. nih.gov Acids such as perchloric acid (HClO₄) and sulfuric acid (H₂SO₄) are commonly used as dopants. mdpi.comaip.org The level of doping and the resulting conductivity can be fine-tuned by controlling the dopant concentration and the synthesis conditions. mdpi.comaip.org Research has shown that a re-doping step can further enhance the electrical conductivity of PNMA. mdpi.com One study achieved a high electrical conductivity of 109.84 ± 20.44 S cm⁻¹ after a re-doping process with perchloric acid. mdpi.com
The table below presents a summary of how different synthesis parameters can affect the conductivity of Poly(N-Methylaniline).
| Synthesis Method | Oxidant | Dopant/Acid | Key Findings on Conductivity |
| Emulsion Polymerization | Ammonium Persulfate (APS) | Sodium Dodecylbenzenesulfonate (SDBS), Perchloric Acid (HClO₄) | Achieved a high conductivity of 109.84 ± 20.44 S cm⁻¹ with re-doping. mdpi.com |
| Chemical Oxidation | Sodium Dichromate | Hydrochloric Acid (HCl) | Conductivity is influenced by the concentrations of acid, oxidant, and monomer. tandfonline.com |
| Chemical Oxidation | Ammonium Peroxodisulfate (APS) | Sulfuric Acid (H₂SO₄) | Protonation and conductivity increase with higher concentrations of H₂SO₄. aip.org |
| Electrochemical Polymerization | - | Hydrochloric Acid (HCl) | Produces PNMA films with rectifying properties suitable for electronic devices. utoronto.ca |
Applications in Polyurethane Chemistry
N-Methylaniline and its derivatives have found applications in the field of polyurethane chemistry, primarily as blocking agents for isocyanates and as components in the synthesis of polyurethane precursors. rsc.orgrsc.org
Blocked isocyanates are thermally reversible adducts formed by the reaction of an isocyanate with a compound containing an active hydrogen atom, such as a secondary amine like N-methylaniline. rsc.org At elevated temperatures, the reaction reverses, regenerating the isocyanate, which can then react with a co-reactant like an alcohol or amine to form a stable urethane (B1682113) or urea (B33335) linkage. rsc.org This allows for the formulation of heat-curable polyurethane systems, which are widely used in coatings and other applications. rsc.orgresearchgate.net
Studies have investigated the synthesis and the kinetics of the blocking (forward) and deblocking (reverse) reactions of a series of N-methylaniline-blocked polyisocyanates. rsc.orgrsc.org The electronic and steric effects of substituents on the N-methylaniline ring have been shown to influence the deblocking temperature and the reaction rates. rsc.orgrsc.org For example, an N-methylaniline with a chloro substituent at the para position was found to be reactive in the forward blocking reaction and easily cleaved in the reverse deblocking reaction. rsc.org This tunability allows for the design of blocked isocyanates with specific curing characteristics for different applications.
In addition to its role as a blocking agent, N-methylaniline has been used as a pre-catalyst in the synthesis of high-performance polyurethanes. tue.nl For instance, in the synthesis of aromatic imide prepolymers, N-methylaniline has been used in combination with a co-catalyst to shorten reaction times. tue.nl Aniline-based compounds, in general, are essential for producing polymers like polyurethanes, where their reactivity allows for the formation of polymer chains with desirable properties such as high strength and thermal resistance. yufenggp.comechemi.com
The table below details the roles of N-methylaniline in polyurethane chemistry.
| Application | Role of N-Methylaniline | Key Features |
| Blocked Isocyanates | Blocking Agent | Forms thermally reversible adducts with isocyanates, enabling heat-curable polyurethane systems. rsc.orgrsc.org |
| Polyurethane Synthesis | Pre-catalyst | Used with a co-catalyst to accelerate the formation of imide prepolymers. tue.nl |
| Polymer Backbone Component | Precursor | Aniline derivatives contribute to the formation of strong and resistant polyurethane polymers. yufenggp.comechemi.com |
Emerging Research Applications
Beyond its established roles, N-methylaniline is being investigated in several emerging research areas, most notably as a fuel additive to enhance engine performance and reduce emissions.
Fuel Additives Research
N-Methylaniline has gained significant attention as a potential octane booster in gasoline and ethanol-gasoline blends. zenodo.orgijaite.co.in Its addition to fuel can increase the research octane number (RON), which helps to prevent engine knocking and allows for smoother engine operation. ijaite.co.inminalspecialities.com Studies have shown that adding N-methylaniline to gasoline can significantly elevate octane levels, in some cases outperforming conventional additives. ijaite.co.incdn-website.com For instance, one study reported that the addition of 1%, 2%, and 3% N-methylaniline to a base fuel increased the octane number to 90, 93.4, and 96, respectively. cdn-website.com
Beyond boosting the octane rating, N-methylaniline has been found to improve combustion efficiency. minalspecialities.com It promotes more complete fuel combustion, which can lead to increased power output and a reduction in unburned hydrocarbons and carbon deposits within the engine. minalspecialities.com This improved combustion can also lead to a decrease in harmful emissions, such as carbon monoxide (CO) and nitrogen oxides (NOx). minalspecialities.commdpi.com
Research is also exploring the impact of N-methylaniline on fuel stability. It can act as a stabilizing agent, preventing the degradation and oxidation of fuel over time, which can otherwise lead to poor performance. minalspecialities.com While N-methylaniline shows promise as a fuel additive, further research is needed to investigate its long-term effects on engines and its oxidation stability. zenodo.orgijaite.co.in
The table below summarizes the effects of N-Methylaniline as a fuel additive.
| Property Enhanced | Mechanism of Action | Observed Effects |
| Octane Rating | Acts as an octane booster | Significant increase in Research Octane Number (RON), reducing engine knock. ijaite.co.inminalspecialities.comcdn-website.com |
| Combustion Efficiency | Promotes more complete fuel combustion | Increased power output, reduced unburned hydrocarbons and carbon deposits. minalspecialities.com |
| Emissions | Facilitates more complete oxidation of fuel | Reduction in harmful emissions such as CO and NOx. minalspecialities.commdpi.com |
| Fuel Stability | Acts as a stabilizing agent | Prevents fuel degradation and oxidation. minalspecialities.com |
Biological and Toxicological Research Insights into N Methylaniline Hydrochloride
Molecular Mechanisms of Biological Interaction
The biological effects of N-Methylaniline hydrochloride are rooted in its interactions at the molecular and cellular levels. Research into its mechanisms of action has elucidated how it interacts with biological targets, undergoes transformation within the body, and affects cellular machinery.
Interaction with Specific Molecular Targets
The primary molecular target identified for N-Methylaniline is hemoglobin, the oxygen-carrying protein in red blood cells. Interaction with this molecule leads to the formation of methemoglobin, a form of hemoglobin that is unable to bind and transport oxygen effectively. coleparmer.cominchem.org This condition, known as methemoglobinemia, is a hallmark of exposure to aniline (B41778) and its derivatives. researchgate.netijomeh.eu The symptoms associated with N-Methylaniline toxicity, such as cyanosis (a bluish discoloration of the skin), are a direct consequence of this molecular interaction. coleparmer.comnj.gov Studies have shown that N-Methylaniline has a more potent methemoglobinogenic effect than its parent compound, aniline. ijomeh.eu While direct interaction with specific enzymes and receptors is not extensively detailed for N-Methylaniline itself, research on its derivatives suggests that these compounds can act as inhibitors or activators of certain enzymes, which may influence various metabolic pathways.
Enzymatic Biotransformation and Metabolite Formation
N-Methylaniline undergoes enzymatic transformation in the body, primarily in the liver. coleparmer.com Studies on the related compound N-Nitroso-N-methylaniline have shown that cytochrome P450 enzymes, specifically isoforms P450 2B1 and P450 2B2, are involved in its metabolism. nih.gov This process can lead to the formation of various metabolites, including formaldehyde (B43269), aniline, and p-aminophenol. nih.gov The cytochrome P450 2B1 isoenzyme, in particular, appears to participate in the activation of N-Nitroso-N-methylaniline to its ultimate carcinogenic form. nih.gov
Another enzymatic process involving N-Methylaniline is polymerization, which can be catalyzed by enzymes such as horseradish peroxidase (HRP). nih.gov Furthermore, research suggests that in vivo nitrosation of N-Methylaniline can occur, leading to the formation of carcinogenic nitrosamines. This was demonstrated in a study where Swiss mice given N-Methylaniline along with sodium nitrite (B80452) developed lung adenomas and malignant lymphomas, effects not seen in animals treated with N-Methylaniline alone. chemicalbook.com
Impact on Cellular Components and Biochemical Pathways
The most significant impact on biochemical pathways is the disruption of oxygen transport due to methemoglobin formation. inchem.org This can lead to a state of cellular hypoxia. The metabolic activation of N-Methylaniline can generate reactive intermediates which have the potential to interact with and damage various cellular components. These interactions can result in tissue damage, oxidative stress, and inflammation. chemicalbook.com Chronic exposure has been associated with effects on the hematopoietic system, leading to abnormalities in blood cells. coleparmer.comfishersci.com
In Vitro and In Vivo Toxicological Assessments
Toxicological assessments, both in laboratory settings (in vitro) and in living organisms (in vivo), have provided critical data on the systemic and organ-specific effects of N-Methylaniline, as well as its impact on development and reproduction.
Systemic Toxicological Manifestations and Organ-Specific Effects
Exposure to N-Methylaniline can lead to a range of systemic toxic effects. The primary target organs include the blood, hematopoietic system, liver, kidneys, and central nervous system. coleparmer.comnj.govchemicalbook.com
Hematological and Splenic Effects: The most prominent effect is methemoglobinemia. coleparmer.comornl.gov Chronic exposure can also lead to anemia and other blood cell abnormalities. coleparmer.comnj.gov The spleen is often affected, with observations of splenomegaly (enlargement of the spleen) and increased hematopoiesis in animal studies. ijomeh.euornl.gov A 28-day gavage study in rats identified a No-Observed-Adverse-Effect Level (NOAEL) of 5 mg/kg-day and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 25 mg/kg-day for splenic and hematological effects. ornl.gov
Hepatic and Renal Effects: Both the liver and kidneys have been identified as target organs for N-Methylaniline toxicity, with studies indicating the potential for damage upon prolonged exposure. coleparmer.comnj.govchemicalbook.com
Carcinogenicity: Animal studies have linked chronic exposure to N-Methylaniline with an increased incidence of tumors, particularly bladder cancer. chemicalbook.com
Distribution: Following absorption, N-Methylaniline is distributed to various tissues, including the liver, kidney, lung, small intestine, brain, and bladder. echemi.com
Developmental and Reproductive Toxicology Studies
Studies in pregnant rats have been conducted to assess the developmental and reproductive toxicity of N-Methylaniline.
The compound has been shown to be toxic to pregnant dams even at low doses. researchgate.netnih.govdoi.org Maternal toxicity manifests as lower weight gain during pregnancy, anemia, and increased concentrations of free thyroxine (FT3) and free triiodothyronine (FT4) thyroid hormones at higher doses. researchgate.netnih.govdoi.org A dose-dependent increase in the absolute weight of organs was also noted in the exposed females. researchgate.netnih.gov
Administration of N-Methylaniline during the embryonic and fetal periods produced embryotoxic effects. researchgate.netnih.gov Based on a prenatal toxicity study in rats, a No-Observed-Adverse-Effect Level (NOAEL) for the progeny was established at 0.8 mg/kg b.w./day, while the Lowest-Observed-Adverse-Effect Level (LOAEL) for the progeny was determined to be 4 mg/kg b.w./day. researchgate.netnih.gov It is also presumed that, similar to aniline, N-Methylaniline can cross the placenta and potentially induce fetal methemoglobinemia. coleparmer.com
Table 1: Summary of Developmental Toxicity Findings for N-Methylaniline in Rats
| Parameter | Observation | Dose Range (mg/kg b.w./day) | Reference |
|---|---|---|---|
| Maternal Toxicity | Toxic to pregnant females | 0.8 - 100 | researchgate.netnih.gov |
| Lower weight gain during pregnancy | Not specified | researchgate.netnih.gov | |
| Anemia | 20 and 100 | researchgate.netnih.govdoi.org | |
| Increased FT3 and FT4 hormones | 20 and 100 | researchgate.netnih.govdoi.org | |
| Increased total protein | 0.8 - 100 | researchgate.netnih.gov | |
| Increased absolute organ weight | 20 and 100 | ijomeh.eu | |
| Embryo/Fetal Toxicity | Embryotoxic effects | 4 - 100 | researchgate.netnih.gov |
| NOAEL (progeny) | 0.8 | researchgate.netnih.gov | |
| LOAEL (progeny) | 4 | researchgate.netnih.gov |
Genotoxicity and Carcinogenicity Research
The genotoxic and carcinogenic potential of N-Methylaniline is a subject of ongoing evaluation, with studies indicating potential risks based on its chemical structure and experimental data. A 2023 comprehensive evaluation by the Polish Bureau for Chemical Substances, under the European Union's REACH regulation, confirmed significant concerns regarding its safety profile. useforesight.io This assessment led to a proposal for the harmonized classification of N-Methylaniline as Carcinogenic Category 2, indicating it is suspected of causing cancer, and Mutagenic Category 2, suggesting it is suspected of causing genetic defects. useforesight.io The basis for these concerns includes data from structurally similar compounds such as aniline and N,N-dimethylaniline. useforesight.io
Experimental studies have produced varied results regarding its genotoxicity. N-Methylaniline did not show mutagenic activity in Escherichia coli and did not induce unscheduled DNA synthesis in cultured rat hepatocytes. ijomeh.eu However, it was found to cause structural chromosomal aberrations in Chinese hamster lung cells, both with and without metabolic activation, pointing to a clastogenic potential. ijomeh.eu In contrast to the recent REACH evaluation, earlier long-term animal studies on N-Methylaniline reported no evidence of carcinogenic effects in rats and mice. ijomeh.eu Some of these older carcinogenicity assays have been noted for experimental uncertainties, limiting their utility in modern risk assessment. ornl.gov For instance, one study administering N-Methylaniline to rats showed no adverse impact on tumor incidence or survival. ornl.gov
The toxicological profile of its parent compound, aniline (in the form of aniline hydrochloride), has been studied extensively. Aniline is known to induce spleen tumors in Fischer 344 rats, an effect linked to severe hematotoxicity and subsequent non-neoplastic splenotoxicity rather than a direct genotoxic mechanism. nih.gov The prevailing evidence suggests that the carcinogenic effects of aniline in the rat spleen are a result of chronic high-dose damage to red blood cells, leading to an overload of iron in the spleen and causing chronic oxidative stress. nih.gov This mechanism, centered on organ-specific toxicity rather than primary DNA damage, is a key consideration in evaluating structurally related compounds like N-Methylaniline.
Summary of Genotoxicity Data for N-Methylaniline
| Assay Type | Test System | Metabolic Activation | Result | Source |
|---|---|---|---|---|
| Gene Mutation | Escherichia coli | Not specified | Negative | ijomeh.eu |
| DNA Repair | Rat Hepatocytes (UDS) | Not applicable | Negative | ijomeh.eu |
| Chromosomal Aberration | Chinese Hamster Lung Cells | With and Without | Positive | ijomeh.eu |
| Bacterial Mutagenicity | Salmonella typhimurium (TA100, TA98) | With and Without | Positive | researchgate.net |
Structure-Activity Relationship (SAR) Studies in Biological Systems
Structure-activity relationship (SAR) studies are crucial for predicting the toxicological properties of this compound by comparing it to structurally similar molecules. The recent proposal to classify N-Methylaniline as a suspected carcinogen and mutagen was heavily based on SAR, specifically its structural similarity to known carcinogens and mutagens like aniline and N,N-dimethylaniline. useforesight.io
The core aniline structure is a known determinant of toxicity, particularly hematotoxicity. The addition of a methyl group to the nitrogen atom, creating N-Methylaniline, modifies its metabolic profile and toxic potential. For example, N-Methylaniline has demonstrated a more potent methemoglobinogenic effect than aniline in cats. ijomeh.eu The metabolism of aniline itself produces various metabolites with differing toxicities; for instance, phenylhydroxylamine and nitrosobenzene (B162901) have marked splenotoxic potential, whereas p-aminophenol does not, highlighting how small structural changes influence biological effects. nih.gov
Further substitutions on the aniline ring system create more complex SAR profiles. Studies on halogenated derivatives illustrate how different functional groups affect biological interactions:
3-Chloro-2-fluoro-N-methylaniline hydrochloride : In this analogue, the specific positioning of chlorine and fluorine atoms is thought to enhance permeability across bacterial membranes. The N-methyl group influences the electron density on the nitrogen atom, which in turn affects hydrogen bonding capabilities with biological targets like enzymes.
4-Chloro-N-methylaniline : Analogues of this compound have been linked to an increased incidence of bladder cancer in epidemiological studies of chemical workers.
The predictive power of SAR is also leveraged through computational (in silico) models. Quantitative structure-activity relationship (QSAR) applications have been used to estimate properties like the bioaccumulation factor for complex aniline derivatives, demonstrating how chemical structure can be translated into predictable environmental and biological data. europa.eu
SAR Comparison of N-Methylaniline and Related Compounds
| Compound | Key Structural Features | Observed/Predicted Biological Activity | Source |
|---|---|---|---|
| Aniline | Primary aromatic amine | Hematotoxic; induces spleen tumors in rats via oxidative stress. | nih.gov |
| N-Methylaniline | Secondary aromatic amine (N-methylation) | Potent methemoglobin-inducer; suspected carcinogen/mutagen based on SAR. | useforesight.ioijomeh.eu |
| N,N-Dimethylaniline | Tertiary aromatic amine (N,N-dimethylation) | Used as a structural analogue for carcinogenicity assessment of N-Methylaniline. | useforesight.io |
| 3-Chloro-2-fluoro-N-methylaniline hydrochloride | Halogenated N-methylaniline derivative | Halogen position may enhance membrane permeability; N-methyl group influences hydrogen bonding. |
Toxicological Implications of N-Nitrosamine Impurities and Related By-products
A significant toxicological concern associated with this compound stems from its potential to act as a precursor for the formation of highly carcinogenic N-nitrosamines. primescholars.com As a secondary amine, N-Methylaniline can react with nitrosating agents, such as nitrite under acidic conditions (like those in the stomach), to form N-Nitroso-N-methylaniline (NMA). primescholars.comnih.gov These N-nitroso compounds are recognized as a "cohort of concern" due to their high mutagenic and carcinogenic potency, often forming DNA adducts that can lead to cancer. researchgate.netacs.org
The in vivo formation of nitrosamines from N-Methylaniline has been demonstrated in animal studies. In one key study, Wistar rats administered concurrent doses of N-Methylaniline and sodium nitrite showed evidence of N-nitrosamine formation, which was detected in their urine. primescholars.com This biotransformation had severe toxicological consequences, particularly for the liver. The rats exhibited significant elevations in serum liver enzymes, including aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), alkaline phosphatase (ALP), and gamma-glutamyl transferase (GGT), which are indicators of liver cell damage. primescholars.com Histological examination of the liver in these groups revealed severe hemorrhage and infiltration by inflammatory cells, confirming acute liver damage. primescholars.com
Effect of N-Methylaniline and Sodium Nitrite on Serum Enzyme Activities in Wistar Rats
| Parameter | Control Group | N-Methylaniline + NaNO₂ Group | Observation | Source |
|---|---|---|---|---|
| AST | Normal Level | Significant Elevation (P < 0.05) | Indicates liver cell damage. | primescholars.com |
| ALT | Normal Level | Significant Elevation (P < 0.05) | Indicates liver cell damage. | primescholars.com |
| ALP | Normal Level | Significant Elevation (P < 0.05) | Indicates liver cell damage. | primescholars.com |
| GGT | Normal Level | Significant Elevation (P < 0.05) | Indicates liver cell damage. | primescholars.com |
Environmental Fate and Degradation Studies of N Methylaniline
Biodegradation Pathways and Microbial Activity
The microbial breakdown of N-methylaniline is a key process in its environmental degradation. Several bacterial strains have been identified that can utilize N-methylaniline and its isomers as a source of carbon and nitrogen. For instance, Pseudomonas strain AK20 has been shown to grow on aniline (B41778) and all isomers of methylaniline. oup.com The metabolism of these aromatic amines is an inducible process, with enzymes like catechol-2,3-oxygenase playing a role in the degradation pathway. oup.com
While some bacteria can readily degrade aniline, the substitution of a methyl group can affect the rate and pathway of degradation. For example, the bacterium Delftia sp. AN3, which is highly tolerant to aniline, cannot utilize N-methylaniline as a growth substrate. nih.govzju.edu.cn This suggests that the presence of the N-methyl group can hinder microbial degradation in some species.
Studies with activated sludge have shown that N-methylaniline can be moderately biodegradable, with acclimation of the microbial population being a critical factor. nih.gov In one study, 42% of the total organic carbon from N-methylaniline was removed in an activated sludge test. nih.gov Another study using an acclimated activated sludge inoculum demonstrated 82% mineralization and 99.9% primary degradation over 21 days. nih.gov However, under anaerobic conditions, N-methylaniline has shown no potential for biodegradation. nih.gov
The proposed biodegradation pathway for similar compounds like aniline often involves an initial oxidation step to form catechol, which is then further broken down through ring cleavage. nih.gov For N-methylaniline, it is likely that an initial N-demethylation step occurs, forming aniline, which then enters the main degradation pathway.
Table 1: Microbial Degradation of N-Methylaniline and Related Compounds
| Microorganism/System | Compound(s) Degraded | Key Findings |
| Pseudomonas strain AK20 | Aniline, all isomers of methylaniline | Aromatic amine metabolism is inducible; involves catechol-2,3-oxygenase. oup.com |
| Delftia sp. AN3 | Aniline, acetanilide | Does not support the growth on N-methylaniline. nih.govzju.edu.cn |
| Activated Sludge (acclimated) | N-Methylaniline | 82% mineralization and 99.9% primary degradation in 21 days. nih.gov |
| Activated Sludge | N-Methylaniline | Moderate biodegradability with 42% total organic carbon removal. nih.gov |
| Anaerobic Digesting Sludge | N-Methylaniline | No significant biodegradation observed. nih.gov |
Abiotic Degradation Processes in Environmental Compartments
In addition to microbial activity, abiotic processes contribute to the transformation of N-methylaniline in the environment. These processes are particularly important in compartments where microbial activity is limited.
N-methylaniline is susceptible to oxidation, which is evident by its tendency to turn brown upon exposure to air. nih.govnoaa.gov This process can be initiated by various oxidants present in the environment. Chemical oxidation studies have demonstrated that N-methylaniline can be oxidized by agents like dichromate and chromic acid. researchgate.netnih.govasianpubs.org The kinetics of these reactions can be influenced by factors such as the concentration of the oxidant and the pH of the medium. asianpubs.org
In the atmosphere, N-methylaniline is expected to react with photochemically produced hydroxyl radicals. The rate of this reaction is a key determinant of its atmospheric lifetime. In aqueous environments, photooxidation can also occur. The half-life of N-methylaniline in a photoreactor under simulated sunlight was found to be 1.5 hours. nih.gov The presence of certain algae can induce phototransformation of anilines, a process believed to involve superoxide (B77818) ions. nih.gov
The oxidative N-demethylation of N,N-dimethylaniline, a related compound, by cytochrome P-450 enzymes has been studied, resulting in the formation of N-methylaniline and formaldehyde (B43269). nih.gov While this is a biological process, it highlights the potential for oxidative demethylation as a transformation pathway.
N-methylaniline has been observed to react slowly with humic material in soil. nih.govguidechem.com Humic substances, which are complex organic molecules found in soil and water, can bind with aromatic amines like aniline. acs.org These reactions can involve the nucleophilic addition of the amine to quinone and other carbonyl groups within the humic structure. acs.org This binding can lead to the formation of more stable and less bioavailable compounds, effectively sequestering the N-methylaniline in the soil matrix.
Environmental Monitoring and Analytical Challenges
The detection and quantification of N-methylaniline in environmental samples are essential for assessing its distribution and potential risks. Due to its use as a gasoline additive, methods for its detection in fuel are also relevant. mit-ivy.comsincerechemical.com
Several analytical techniques are employed for the determination of N-methylaniline. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used methods. mit-ivy.comresearchgate.netnih.gov Gas chromatography coupled with mass spectrometry (GC-MS) provides a robust and sensitive method for identifying and quantifying N-methylaniline, even in complex matrices like textile products. sincerechemical.com
A significant challenge in the analysis of N-methylaniline is its potential for interference from other components in the sample matrix. mit-ivy.com For example, in the analysis of gasoline, the complex mixture of hydrocarbons can interfere with the detection of aniline compounds. mit-ivy.com Therefore, sample preparation and chromatographic separation are critical steps to ensure accurate quantification. The detection limit for N-methylaniline can vary depending on the analytical method and the sample matrix. For instance, a GC-MS method for textiles reported a detection limit of 0.15 mg/kg. sincerechemical.com
Table 2: Analytical Methods for N-Methylaniline Detection
| Analytical Technique | Matrix | Key Features |
| Gas Chromatography/Mass Spectrometry (GC/MS) | Textile products | Detection limit of 0.15 mg/kg. sincerechemical.com |
| High-Performance Liquid Chromatography (HPLC) | Indigo dye | Quantifies aniline and N-methylaniline after extraction. researchgate.netnih.gov |
| Gas Chromatography-Nitrogen Chemiluminescence Detection | Gasoline | A reported method for detecting methylaniline compounds. mit-ivy.com |
Environmental Risk Assessment and Remediation Strategies
Given its potential toxicity, the presence of N-methylaniline in the environment warrants a thorough risk assessment. It is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.comcdhfinechemical.com Its low adsorptivity to soil suggests a potential for leaching into groundwater, although its interaction with humic substances can mitigate this risk. nih.gov
Remediation of sites contaminated with N-methylaniline and related compounds can be approached through various technologies. Biological treatment methods, which harness the degradative capabilities of microorganisms, are considered eco-friendly options. nih.gov However, the effectiveness of bioremediation can be limited by the toxicity of high concentrations of these compounds to the microbial populations. nih.gov
Advanced oxidation processes (AOPs) represent a promising chemical treatment strategy. AOPs utilize highly reactive species, such as hydroxyl radicals, to break down persistent organic pollutants. nih.gov These processes can be more effective than biological treatments for recalcitrant compounds like aniline derivatives. nih.gov Physical methods, such as absorption on inert materials like sand or earth, can be used for spill containment. inchem.org In case of fires involving N-methylaniline, appropriate fire-fighting measures, such as using dry chemical, CO2, or water spray, are necessary to prevent environmental contamination from runoff. noaa.gov
Concluding Remarks and Future Research Trajectories
Synthesis and Mechanistic Understanding Advancements
The synthesis of N-methylaniline, the precursor to its hydrochloride salt, has evolved significantly, with a strong emphasis on developing more efficient, selective, and sustainable catalytic systems. researchgate.net Future research in this area is expected to focus on several key trajectories.
A primary area of advancement lies in the development of novel catalysts for the N-methylation of aniline (B41778). researchgate.net While traditional methods often involve stoichiometric methylating agents, recent research has shifted towards catalytic routes using methanol (B129727), carbon dioxide, or formaldehyde (B43269) as C1 sources. researchgate.net The "hydrogen-borrowing" or "hydrogen autotransfer" strategy, utilizing methanol as a green methylating agent, is a particularly promising avenue. researchgate.net This method, often catalyzed by transition metal complexes of iridium, ruthenium, palladium, and copper, offers high atom economy with water as the only byproduct. researchgate.netnih.govrsc.org
Future catalyst design will likely concentrate on:
Non-noble metal catalysts: To enhance economic feasibility, research into catalysts based on abundant and less expensive metals is crucial. researchgate.net
Heterogeneous catalysts: The development of solid catalysts offers advantages in terms of separation, reusability, and continuous processing. thieme-connect.com
Bimetallic and synergistic catalysis: Combining different metals in a single catalytic system can lead to enhanced activity and selectivity. researchgate.net
Mechanistic studies will continue to be vital for optimizing these catalytic processes. A deeper understanding of reaction intermediates, transition states, and the role of catalyst supports and ligands will enable the rational design of more efficient catalysts. researchgate.net Kinetic and in-situ spectroscopic studies will play a crucial role in elucidating these mechanisms. acs.org
Table 1: Comparison of Catalytic Systems for N-methylation of Aniline
| Catalyst System | C1 Source | Reaction Conditions | Selectivity for N-Methylaniline | Reference |
| Cyclometalated Ruthenium Complexes | Methanol | 60 °C, NaOH | High | rsc.org |
| Iridium(I) Complexes with NHC Ligand | Methanol | 383 K, Cs2CO3 | Complete | acs.org |
| Bimetallic PdCu-Fe3O4 Nanoparticles | Methanol | K2CO3 | High | researchgate.net |
| CuAlOx | CO2 and H2 | 160 °C, 3MPa CO₂, 6MPa H₂ | 86% yield | thieme-connect.com |
Innovations in Analytical Characterization Methodologies
Accurate and sensitive analytical methods are essential for quality control, process monitoring, and environmental and biological studies involving N-Methylaniline hydrochloride. While established techniques like gas chromatography-mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) are commonly employed, future innovations will likely focus on several areas. nih.govsincerechemical.comgoogle.com
The development of novel stationary phases and mobile phase compositions for HPLC can lead to improved separation efficiency and reduced analysis times. sielc.com Furthermore, the coupling of liquid chromatography with advanced mass spectrometry techniques (LC-MS/MS) will enable lower detection limits and more definitive identification in complex matrices.
Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, will remain indispensable for structural elucidation. chemicalbook.comchegg.comchemicalbook.com Future advancements may involve the use of two-dimensional NMR techniques for more detailed structural analysis of derivatives and reaction byproducts.
A significant area for future development is in the realm of electrochemical sensors. rsc.org Sensors based on conducting polymers, such as polyaniline and its derivatives, offer the potential for rapid, in-situ, and cost-effective detection of this compound. nih.govacs.orgresearchgate.netnih.gov Research in this area will likely focus on:
Molecularly Imprinted Polymers (MIPs): Creating polymers with specific recognition sites for N-methylaniline can greatly enhance sensor selectivity. acs.orgresearchgate.netnih.gov
Nanomaterial Composites: Incorporating nanomaterials like graphene or metal nanoparticles into the sensor design can improve sensitivity and electrical conductivity. acs.org
Table 2: Analytical Techniques for N-Methylaniline and its Hydrochloride
| Technique | Principle | Application | Reference |
| HPLC | Separation based on partitioning between a stationary and mobile phase. | Quantification in industrial products and environmental samples. | nih.govsielc.com |
| GC/MS | Separation based on volatility followed by mass-based detection. | Detection in textile products and crude oil. | sincerechemical.comgoogle.com |
| ¹H and ¹³C NMR | Nuclear magnetic resonance of atomic nuclei. | Structural elucidation. | chemicalbook.comchegg.com |
| FT-IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups. | nih.govchemicalbook.com |
| Electrochemical Sensors | Measurement of electrical signals generated by chemical reactions. | Potential for rapid detection in various media. | rsc.orgnih.gov |
Future Directions in Application Development
While this compound and its parent compound have established applications, ongoing research is paving the way for new and improved uses. echemi.comechemi.com
In the pharmaceutical industry , N-methylaniline serves as a building block for various drug molecules. echemi.comechemi.com Future research will likely focus on synthesizing novel derivatives with enhanced biological activity and reduced side effects. The para-selective C–H olefination of aniline derivatives is an example of a synthetic advancement that could lead to new pharmaceutical building blocks. uva.nl
In the dye and pigment industry , N-methylaniline is a key intermediate. echemi.comechemi.com Future developments may involve the creation of dyes with improved properties such as lightfastness, thermal stability, and environmental compatibility.
The use of N-methylaniline as a fuel additive and octane (B31449) booster is another significant application. wikipedia.org Research in this area may focus on developing more effective and cleaner-burning fuel additive packages.
Emerging applications are also being explored in the field of materials science . Polyaniline and its derivatives are conducting polymers with potential uses in electronic devices, sensors, and corrosion protection. rsc.org Future research will likely investigate the synthesis and properties of new polymers derived from N-methylaniline for advanced applications.
Addressing Remaining Challenges in Biological and Environmental Research
The toxicological and environmental impact of this compound requires further investigation. chemicalbook.com Recent evaluations have raised concerns about its potential carcinogenicity and mutagenicity, highlighting the need for more comprehensive studies. useforesight.io
Future biological research should focus on:
Mechanisms of toxicity: Elucidating the molecular mechanisms by which N-methylaniline exerts its toxic effects on various organ systems. chemicalbook.com
Long-term exposure studies: Conducting thorough long-term studies to better understand the chronic health risks, including its carcinogenic potential. chemicalbook.com
Metabolism and toxicokinetics: Investigating how the compound is absorbed, distributed, metabolized, and excreted by the body.
From an environmental perspective, key research areas include:
Biodegradation pathways: Identifying microorganisms and enzymatic pathways capable of degrading N-methylaniline and its hydrochloride salt in soil and water.
Ecotoxicity: Assessing the impact of the compound on a wider range of aquatic and terrestrial organisms. ilo.org
Remediation technologies: Developing effective methods for removing this compound from contaminated water and soil. The use of biosorbents is a promising area of research. chemicalbook.com
Interdisciplinary Research Opportunities and Collaborations
The multifaceted nature of this compound presents numerous opportunities for interdisciplinary research and collaboration.
Chemistry and Materials Science: The development of novel catalysts and polymers will require collaboration between synthetic chemists and materials scientists.
Chemistry and Biology/Toxicology: Understanding the biological effects of this compound necessitates close collaboration between chemists, toxicologists, and medical researchers.
Chemistry and Environmental Science: Addressing the environmental fate and remediation of this compound will require joint efforts from analytical chemists, environmental scientists, and engineers.
Chemistry and Engineering: Scaling up new synthetic processes and developing practical applications for new materials will require collaboration between chemists and chemical engineers.
Such interdisciplinary approaches will be crucial for fully realizing the potential of this compound while ensuring its safe and sustainable use.
Q & A
Basic Research Questions
Q. How is the molecular structure of N-Methylaniline hydrochloride characterized in laboratory settings?
- Methodological Answer: The molecular structure can be elucidated using nuclear magnetic resonance (NMR) spectroscopy for hydrogen and carbon environments, infrared (IR) spectroscopy for functional group identification (e.g., amine and aromatic C-H stretches), and X-ray crystallography for 3D atomic arrangement. The SMILES string
CNc1ccccc1and molecular formula (C₇H₁₀ClN) provide foundational data for computational modeling .
Q. What laboratory methods are used to synthesize this compound?
- Methodological Answer: this compound is synthesized by reacting N-Methylaniline with hydrochloric acid (HCl). The reaction typically occurs under anhydrous conditions to avoid hydrolysis. Purification involves recrystallization from ethanol or methanol, followed by vacuum drying. Reaction progress can be monitored via thin-layer chromatography (TLC) or pH titration .
Q. How can researchers ensure the stability of this compound during storage?
- Methodological Answer: Store in airtight, light-resistant containers under inert gas (e.g., nitrogen or argon) at 2–8°C. Stability is validated using accelerated degradation studies (e.g., exposure to heat/humidity) and periodic re-analysis via HPLC or UV-Vis spectroscopy to detect oxidative byproducts (e.g., nitro derivatives) .
Advanced Research Questions
Q. What factors influence the electrochemical polymerization of N-Methylaniline, and how are the resulting polymers characterized?
- Methodological Answer: Electrochemical polymerization is performed in acidic media (e.g., HCl) using cyclic voltammetry or potentiostatic methods. Key parameters include monomer concentration, pH, and applied potential. The resulting polymers are analyzed via thermogravimetric analysis (TGA) for thermal stability, scanning electron microscopy (SEM) for morphology, and four-probe conductivity measurements to determine charge transport mechanisms. Poly(N-Methylaniline) exhibits bipolaron structures, differing from polyaniline derivatives .
Q. How do kinetic studies elucidate the role of N-Methylaniline in nitrosation reactions?
- Methodological Answer: Reaction kinetics are studied using stopped-flow spectrophotometry or quenching experiments with nitrite traps (e.g., hydrides, sulfonamides). N-Methylaniline acts as a competitive inhibitor, slowing nitrosation rates by reversibly binding intermediates. Rate constants are calculated using pseudo-first-order approximations and validated via Arrhenius plots .
Q. What experimental approaches are recommended for studying enzymatic N-demethylation of N-Methylaniline derivatives?
- Methodological Answer: Chloroperoxidase-catalyzed demethylation is monitored using time-course assays. N-Methylaniline is quantified via derivatization (e.g., with ethyl hydrogen peroxide) and standard curve calibration. Formaldehyde, a byproduct, is detected colorimetrically using the Nash reaction (acetylacetone/ammonium acetate) at 412 nm. Duplicate experiments ensure reproducibility, and molar ratios of products are plotted to infer reaction stoichiometry .
Q. How does the molecular structure of N-Methylaniline influence its reactivity in Friedel-Crafts alkylation reactions?
- Methodological Answer: The steric bulk of the N-methyl group and aromatic π-electron density determine reactivity. Comparative studies using tertiary α-enaminones show that unsaturated cyclohexanone moieties are critical for successful alkylation. Failed reactions with N-Methylaniline suggest steric hindrance at the nitrogen atom disrupts electrophilic aromatic substitution. Computational modeling (DFT) further identifies transition-state energy barriers .
Analytical and Purity Assessment
Q. What techniques assess the purity and identity of this compound in research?
- Methodological Answer: Identity is confirmed via IR spectroscopy (amine N-H stretch at ~3300 cm⁻¹) and melting point analysis. Purity is quantified using HPLC with UV detection (λ = 254 nm) or gas chromatography (GC) coupled with flame ionization detection (FID). Density (0.985–0.986 g/cm³ at 20°C) and elemental analysis (C, H, N, Cl) provide additional validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
